Product packaging for Antibacterial agent 195(Cat. No.:)

Antibacterial agent 195

Cat. No.: B12367567
M. Wt: 581.7 g/mol
InChI Key: YZCDEHCLUJFAPF-WSFKRMMJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 195 is a useful research compound. Its molecular formula is C33H38F3N3O3 and its molecular weight is 581.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38F3N3O3 B12367567 Antibacterial agent 195

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H38F3N3O3

Molecular Weight

581.7 g/mol

IUPAC Name

methyl 4-[(5R,6R,9S,13S)-7-[6-[[4-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carbonyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate

InChI

InChI=1S/C33H38F3N3O3/c1-42-30(40)8-2-7-29-26-6-4-16-38-15-3-5-24(31(26)38)20-39(29)32(41)28-19-23-12-9-22(18-27(23)37-28)17-21-10-13-25(14-11-21)33(34,35)36/h9-14,18-19,24,26,29,31,37H,2-8,15-17,20H2,1H3/t24-,26+,29+,31-/m0/s1

InChI Key

YZCDEHCLUJFAPF-WSFKRMMJSA-N

Isomeric SMILES

COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@@H](CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F

Canonical SMILES

COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Antibacterial Agent 195: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the ongoing search for novel antimicrobial agents, understanding the precise mechanism of action is paramount for the development of effective therapeutics. This technical guide provides an in-depth analysis of the antibacterial agent 195, a novel compound with potent activity against a range of bacterial pathogens. This document will detail its core mechanism, summarize its efficacy through quantitative data, outline the experimental protocols used for its characterization, and visualize its molecular interactions and pathways.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exhibits its bactericidal effects by targeting and inhibiting a critical step in the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to essential precursors of peptidoglycan, a vital component of the bacterial cell envelope. This interaction effectively sequesters these precursors, preventing their incorporation into the growing peptidoglycan layer and ultimately leading to cell lysis and death.

The primary molecular targets of this compound are lipid II and lipid III, two key lipid-linked precursors in the peptidoglycan biosynthesis pathway. By forming a stable complex with these molecules, agent 195 obstructs the enzymatic processes of transglycosylation and transpeptidation, which are crucial for the polymerization and cross-linking of the cell wall. This mode of action is particularly effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.

Quantitative Efficacy of this compound

The in vitro potency of this compound has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that completely inhibits visible growth, was determined for various organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Pathogens

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA, USA300)0.5
Staphylococcus aureus (VRSA, VRSA-5)0.5
Enterococcus faecalis (VRE, clinical isolate)0.25
Streptococcus pneumoniae (MDR, clinical isolate)0.12
Bacillus anthracis (Ames strain)0.06
Clostridium difficile (clinical isolate)0.25

Experimental Protocols

The following section details the methodologies employed to elucidate the mechanism of action and quantify the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay was performed to determine the in vitro susceptibility of various bacterial strains to this compound.

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial cultures, this compound stock solution.

  • Procedure:

    • Bacterial strains were grown overnight in MHB at 37°C.

    • The bacterial cultures were diluted to a final concentration of 5 x 10^5 CFU/mL in fresh MHB.

    • A serial two-fold dilution of this compound was prepared in MHB in the wells of a 96-well plate.

    • An equal volume of the diluted bacterial suspension was added to each well.

    • The plates were incubated at 37°C for 18-24 hours.

    • The MIC was determined as the lowest concentration of the agent at which no visible bacterial growth was observed.

In Vitro Peptidoglycan Synthesis Assay

This assay was conducted to directly assess the inhibitory effect of this compound on cell wall synthesis.

  • Materials: Bacterial membrane preparations, radioactively labeled peptidoglycan precursor (e.g., UDP-N-acetylglucosamine), this compound.

  • Procedure:

    • Bacterial membranes were isolated from actively growing cultures.

    • The membrane preparations were incubated with the radioactively labeled precursor and various concentrations of this compound.

    • The reaction was allowed to proceed for a specific time at 37°C.

    • The reaction was stopped, and the amount of incorporated radioactivity into the newly synthesized peptidoglycan was measured using scintillation counting.

    • The concentration of agent 195 that resulted in a 50% reduction in peptidoglycan synthesis (IC50) was calculated.

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experimental procedures.

Antibacterial_Agent_195_Mechanism_of_Action cluster_bacterium Bacterial Cell Lipid_II Lipid II PGN_Synthesis Peptidoglycan Synthesis Lipid_II->PGN_Synthesis Lipid_III Lipid III Lipid_III->PGN_Synthesis Cell_Wall Cell Wall Integrity PGN_Synthesis->Cell_Wall Cell_Lysis Cell Lysis PGN_Synthesis->Cell_Lysis Inhibition Agent_195 This compound Agent_195->Lipid_II Binds Agent_195->Lipid_III Binds

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow Start Start Prepare_Bacteria Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Prepare_Bacteria Inoculate_Plate Inoculate 96-well Plate Prepare_Bacteria->Inoculate_Plate Serial_Dilution Serial Dilution of This compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

A Technical Guide to the Synthesis and Characterization of Antibacterial Agent 195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Antibacterial Agent 195 is a hypothetical compound based on the fluoroquinolone class of antibiotics. The data and protocols presented herein are representative examples intended to serve as a technical guide. All information is synthesized from established scientific principles for illustrative purposes.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In response, the development of novel antibacterial agents with unique structural motifs and potent activity is of paramount importance. This guide details the synthesis, characterization, and biological evaluation of this compound, a novel synthetic fluoroquinolone derivative. Quinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][2][3] The structural modifications incorporated into Agent 195 are designed to enhance its efficacy against both Gram-positive and Gram-negative pathogens, including strains resistant to earlier-generation quinolones.

Synthesis of this compound

The synthesis of Agent 195 is accomplished via a robust three-step process starting from commercially available reagents. The workflow is designed for scalability and high purity of the final product.

Experimental Workflow Diagram

The logical flow of the synthesis, purification, and characterization process is outlined below.

G A Step 1: Gould-Jacobs Reaction (Aniline Derivative + Diethyl Ethoxymethylenemalonate) B Intermediate 1 (4-Hydroxyquinoline) A->B Heat C Step 2: N-Alkylation (Intermediate 1 + Alkyl Halide) B->C Base (K2CO3) D Intermediate 2 (N-Alkylated Quinolone) C->D E Step 3: Nucleophilic Aromatic Substitution (Intermediate 2 + Piperazine Derivative) D->E Heat F Crude Agent 195 E->F G Purification (Recrystallization) F->G H Pure Agent 195 G->H I Characterization (NMR, MS, IR, MP) H->I J Biological Evaluation (MIC Assay) H->J G cluster_bacterium Bacterial Cell Agent195 Agent 195 DNA_Gyrase DNA Gyrase (Gram-Negative Target) Agent195->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-Positive Target) Agent195->Topo_IV Cleavage_Complex_G Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex_G Inhibits DNA re-ligation Cleavage_Complex_T Stabilized Topo IV-DNA Cleavage Complex Topo_IV->Cleavage_Complex_T Inhibits DNA re-ligation Replication_Block DNA Replication Blocked Cleavage_Complex_G->Replication_Block Cleavage_Complex_T->Replication_Block Cell_Death Bactericidal Effect (Cell Death) Replication_Block->Cell_Death

References

In Vitro Efficacy of Antibacterial Agent 195 (Compound A20): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 195, also identified as compound A20, is a novel matrine-indole derivative synthesized and evaluated for its antimicrobial properties. This technical guide provides a comprehensive overview of the available in vitro efficacy data for this compound. The information is compiled from published research, focusing on quantitative data, experimental methodologies, and potential mechanisms of action to support further investigation and development.

Data Presentation: Antimicrobial Susceptibility

The in vitro antibacterial and antifungal activity of this compound (A20) has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The available data is summarized in the table below.

Microorganism Type MIC (mg/mL) Reference
Staphylococcus aureusGram-positive bacterium0.021[1]
Propionibacterium acnesGram-positive bacterium0.030[1]
Escherichia coliGram-negative bacterium0.092[1]
Candida albicansFungus0.379[1]
Fungus (unspecified)Fungus2.806[1]

Note: Data on Minimum Bactericidal Concentration (MBC), time-kill kinetics, and resistance development for this compound (A20) are not currently available in the public domain. The subsequent sections on experimental protocols describe standardized methods for generating such data.

Experimental Protocols

The following are detailed methodologies for key in vitro antibacterial assays. These represent standard protocols that are likely similar to those used to evaluate this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common and standardized technique.

a) Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile diluent (e.g., saline or broth)

  • Incubator

b) Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism) for each plate.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent in a well with no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

a) Materials:

  • MIC plate from the previous assay

  • Agar plates with appropriate growth medium

  • Sterile pipette tips

  • Incubator

b) Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth.

  • Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.

  • Spot-inoculate the aliquots onto a fresh agar plate.

  • Incubate the agar plates at the optimal temperature and duration for the microorganism.

  • The MBC is the lowest concentration of the agent that results in no bacterial growth on the agar plate.

Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a microorganism over time.

a) Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Growth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates

  • Serial dilution supplies

b) Procedure:

  • Prepare tubes or flasks containing the bacterial inoculum at a standardized concentration (e.g., 10^5 - 10^6 CFU/mL) in fresh broth.

  • Add this compound to the tubes at the desired concentrations. Include a growth control without the agent.

  • Incubate the cultures in a shaking incubator at the appropriate temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

In Vitro Resistance Development Study

This study assesses the potential for microorganisms to develop resistance to an antibacterial agent through repeated exposure.

a) Materials:

  • Bacterial strain

  • This compound

  • Growth medium (broth and agar)

  • Sterile tubes

  • Incubator

b) Procedure:

  • Determine the baseline MIC of the antibacterial agent for the test organism.

  • Inoculate a tube of broth containing the agent at a sub-inhibitory concentration (e.g., 0.5x MIC) with the bacterial strain.

  • Incubate the culture until growth is observed.

  • This culture is then used to determine the new MIC of the agent.

  • The process is repeated for a set number of passages (e.g., 10-30), each time using the culture from the highest concentration that permitted growth to inoculate a new set of serial dilutions.

  • A significant increase in the MIC over the course of the passages indicates the development of resistance.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay cluster_resistance Resistance Study MIC_Prep Prepare Serial Dilutions of Agent 195 MIC_Inoc Inoculate with Standardized Microorganism MIC_Prep->MIC_Inoc MIC_Incub Incubate Plates MIC_Inoc->MIC_Incub MIC_Read Read MIC Value MIC_Incub->MIC_Read MBC_Plate Plate from Clear MIC Wells MIC_Read->MBC_Plate Input for MBC MBC_Incub Incubate Agar Plates MBC_Plate->MBC_Incub MBC_Read Determine MBC MBC_Incub->MBC_Read TK_Setup Expose Bacteria to Agent 195 TK_Sample Sample at Time Intervals TK_Setup->TK_Sample TK_Plate Plate Dilutions TK_Sample->TK_Plate TK_Count Count Colonies (CFU/mL) TK_Plate->TK_Count TK_Plot Plot Time-Kill Curve TK_Count->TK_Plot Res_Passage Serial Passage in Sub-MIC Res_MIC Determine MIC after each Passage Res_Passage->Res_MIC Res_Analyze Analyze Fold-Change in MIC Res_MIC->Res_Analyze

Caption: Standard experimental workflow for in vitro antibacterial efficacy testing.
Proposed Mechanism of Action

Based on preliminary research, the antibacterial effect of matrine-indole derivatives like compound A20 is suggested to involve the inhibition of essential bacterial proteins. Molecular docking studies indicate that these compounds may form stable complexes with bacterial proteins, thereby disrupting their normal function.

Mechanism_of_Action cluster_interaction Molecular Interaction cluster_consequence Biological Consequence Agent This compound (Matrine-Indole Derivative) Complex Stable Agent-Protein Complex Agent->Complex Binds via H-bonds, hydrophobic interactions, π-π conjugation Protein Bacterial Protein (e.g., Enzyme, Structural Protein) Protein->Complex Inhibition Inhibition of Protein Function Complex->Inhibition Disruption Disruption of Cellular Processes (e.g., Metabolism, Cell Division) Inhibition->Disruption Death Bacterial Growth Inhibition / Cell Death Disruption->Death

Caption: Postulated mechanism of action for this compound.

Conclusion

This compound (compound A20) demonstrates promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The available MIC data suggests potent inhibitory effects, particularly against Staphylococcus aureus. However, a comprehensive understanding of its bactericidal properties, the dynamics of its antimicrobial action, and its potential for inducing resistance requires further investigation through MBC, time-kill, and serial passage studies. The proposed mechanism of action, involving the inhibition of key bacterial proteins, provides a foundation for more detailed mechanistic studies. This technical guide serves as a resource for researchers to build upon the existing knowledge and further explore the therapeutic potential of this novel antibacterial compound.

References

In-depth Technical Guide: Spectrum of Activity of Antibacterial Agent 195

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the antibacterial spectrum, experimental protocols, and proposed mechanism of action for Antibacterial Agent 195 (also referred to as compound A20), a novel matrine-indole derivative.

Spectrum of Activity

This compound has demonstrated potent activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Quantitative data on its spectrum of activity, determined by Minimum Inhibitory Concentration (MIC) assays, are summarized below.

Data Presentation

The following table presents the MIC values of this compound against various microbial strains. Lower MIC values are indicative of higher antimicrobial potency.

Microorganism Type Strain Minimum Inhibitory Concentration (MIC) (mg/mL) Reference
Staphylococcus aureusGram-positive bacterium-0.021
Propionibacterium acnesGram-positive bacterium-0.030
Escherichia coliGram-negative bacterium-0.092
Candida albicansGram-negative bacterium-0.379
FungusFungus-2.806

Note: The specific fungal species beyond C. albicans was not detailed in the available literature.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented were determined using a standardized broth microdilution method. While the precise, step-by-step protocol from the primary study is not publicly available, the following represents a standard and widely accepted methodology for this type of assay.

General Protocol for Broth Microdilution MIC Assay
  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) to obtain pure colonies.

    • Several colonies are transferred to a sterile broth medium (e.g., Mueller-Hinton Broth).

    • The suspension is incubated at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • A series of two-fold serial dilutions of the agent are prepared in the broth medium within a 96-well microtiter plate. This creates a gradient of decreasing concentrations across the plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antibacterial agent is inoculated with the standardized microbial suspension.

    • Control wells are included: a positive control (microbes in broth without the agent) to ensure microbial viability and a negative control (broth only) to check for sterility.

    • The plate is sealed and incubated under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for bacteria).

  • Determination of MIC:

    • Following incubation, the plate is visually inspected for microbial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action

The antibacterial mechanism of Agent 195 has been investigated through computational studies. Molecular docking simulations suggest that the agent does not target a single signaling pathway but rather acts by directly inhibiting the function of essential bacterial proteins.

The proposed mechanism involves the formation of a stable complex between this compound and bacterial proteins. This binding is facilitated by a combination of molecular interactions:

  • Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues in the protein's active site.

  • Hydrophobic Interactions: Engagement of nonpolar regions of the agent with hydrophobic pockets of the target protein.

  • π-π Conjugation: Stacking interactions between the aromatic ring systems of the indole moiety in Agent 195 and aromatic amino acid residues of the protein.

These combined interactions effectively inhibit the normal physiological function of the target proteins, leading to the observed bacteriostatic or bactericidal effect.

Mandatory Visualization

The following diagram illustrates the proposed molecular interactions between this compound and a target bacterial protein.

Mechanism_of_Action Proposed Mechanism of Action for this compound cluster_interaction Molecular Interaction Site cluster_forces Binding Forces Agent195 This compound (Compound A20) BacterialProtein Bacterial Protein (Target Enzyme/Receptor) Agent195->BacterialProtein Binding & Inhibition H_Bond Hydrogen Bonding Agent195->H_Bond Hydrophobic Hydrophobic Interactions Agent195->Hydrophobic Pi_Pi π-π Conjugation Agent195->Pi_Pi Forces Interaction Types

Caption: Interaction model of Agent 195 with bacterial proteins.

An In-depth Technical Guide to Antibacterial Agent 195: Molecular Structure, Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 195, also identified as compound A20, is a novel matrine-indole derivative demonstrating significant potential as a broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of its molecular structure, antibacterial and antifungal activity, and the current understanding of its mechanism of action. Detailed experimental protocols for its synthesis and antimicrobial susceptibility testing are presented, alongside a discussion of its structure-activity relationship based on 3D-QSAR studies and molecular docking simulations. This document aims to serve as a core resource for researchers engaged in the discovery and development of new antibacterial therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a synthetic derivative of matrine, a natural alkaloid, combined with an indole moiety. Its chemical structure is presented below.

Chemical Structure of this compound (Compound A20)

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₃H₃₈F₃N
Molecular Weight 581.67 g/mol
Synonyms Compound A20

Antibacterial and Antifungal Activity

This compound has demonstrated potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that prevents visible growth of a microorganism, have been determined through in vitro studies.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms [1]

MicroorganismTypeMIC (mg/mL)
Staphylococcus aureusGram-positive bacterium0.021
Propionibacterium acnesGram-positive bacterium0.030
Escherichia coliGram-negative bacterium0.092
Candida albicansFungus0.379
Fungus (unspecified)Fungus2.806

Mechanism of Action

The precise mechanism of action of this compound is under investigation; however, molecular docking simulations have provided valuable insights into its potential mode of action.[1] These studies suggest that the compound interacts with bacterial proteins, leading to the inhibition of their normal function.[1] The formation of stable complexes with these essential proteins is believed to occur through a combination of molecular interactions.[1]

The key interactions identified include:

  • Hydrogen Bonding: The formation of hydrogen bonds between the agent and amino acid residues of the bacterial proteins.

  • Hydrophobic Interactions: The engagement of nonpolar regions of the agent with hydrophobic pockets on the protein surface.

  • π-π Conjugation: The stacking interactions between the aromatic ring systems of the indole moiety and aromatic residues within the protein.

These interactions are hypothesized to disrupt critical biological pathways necessary for bacterial survival.

cluster_agent This compound cluster_protein Bacterial Protein cluster_interactions Molecular Interactions cluster_outcome Outcome Agent This compound (Compound A20) H_Bond Hydrogen Bonding Agent->H_Bond Hydrophobic Hydrophobic Interactions Agent->Hydrophobic Pi_Pi π-π Conjugation Agent->Pi_Pi Protein Target Protein Inhibition Inhibition of Protein Function Protein->Inhibition H_Bond->Protein Hydrophobic->Protein Pi_Pi->Protein

Proposed mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound (Compound A20)

The synthesis of this compound is achieved through a multi-step process involving the combination of indole analogs with matrine.[1] The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the primary literature by Yufang Li, et al. in Bioorganic & Medicinal Chemistry Letters.[1]

Matrine Matrine Reaction Multi-step Synthesis Matrine->Reaction Indole_Analog Indole Analog Indole_Analog->Reaction A20 This compound (Compound A20) Reaction->A20 Start Start Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Inoculum Dilution Serial Dilution of This compound Inoculum->Dilution Inoculate Inoculate Microtiter Plate Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Observe for Growth (Visual/OD) Incubate->Read End Determine MIC Read->End

References

The Dual Identity of Antibacterial Agent 195: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

The designation "Antibacterial agent 195" presents a notable ambiguity within the scientific literature, referring to two distinct molecular entities with unique origins, mechanisms, and antimicrobial profiles. This technical guide serves to disambiguate these compounds, providing a detailed, comparative analysis of their core scientific attributes. We will separately address NCL195 , a derivative of the anticoccidial drug robenidine, and Compound A20 , a novel matrine-indole derivative. This paper will adhere to a structured presentation of their antibacterial efficacy, mechanisms of action, and the experimental methodologies employed in their evaluation.

Section 1: NCL195 - A Robenidine Analog with Potent Membrane-Disrupting Activity

NCL195 is a synthetic analog of robenidine, a veterinary anticoccidial agent.[1] It has been investigated as a repurposed compound with potent bactericidal activity, particularly against multidrug-resistant Gram-positive pathogens.[1] Its novelty lies in its distinct mechanism of action and its efficacy against challenging bacterial strains.

Mechanism of Action

The primary antibacterial mechanism of NCL195 is the disruption of the bacterial cell membrane potential.[1][2] This dissipation of the membrane potential compromises essential cellular processes that rely on this electrochemical gradient, such as ATP synthesis and nutrient transport, leading to rapid cell death.[3] This direct action on the membrane is a key feature of its novelty and may contribute to a lower propensity for resistance development.[4]

Against Gram-negative bacteria, NCL195's efficacy is significantly enhanced in the presence of outer membrane permeabilizers like EDTA and polymyxin B.[1][4] These agents disrupt the lipopolysaccharide (LPS) layer of the outer membrane, allowing NCL195 to access and disrupt the inner cytoplasmic membrane.[5]

NCL195_Mechanism cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium CellWall_GP Peptidoglycan Layer CellMembrane_GP Cytoplasmic Membrane Disruption_GP Disruption of Membrane Potential CellMembrane_GP->Disruption_GP NCL195_GP NCL195 NCL195_GP->CellMembrane_GP CellDeath_GP Bactericidal Effect Disruption_GP->CellDeath_GP OuterMembrane_GN Outer Membrane (LPS) Periplasm_GN Periplasmic Space InnerMembrane_GN Cytoplasmic Membrane Disruption_GN Disruption of Membrane Potential InnerMembrane_GN->Disruption_GN NCL195_GN NCL195 NCL195_GN->InnerMembrane_GN Permeabilizer Permeabilizer (e.g., EDTA, Polymyxin B) Permeabilizer->OuterMembrane_GN CellDeath_GN Bactericidal Effect Disruption_GN->CellDeath_GN

Diagram 1: Proposed dual mechanism of action of NCL195.
Quantitative Data Summary

The antibacterial activity of NCL195 has been quantified against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: In Vitro Activity of NCL195 against Gram-Positive Bacteria

Bacterial Species Strain MIC (µg/mL) MBC (µg/mL) Reference
Streptococcus pneumoniae D39 8 8 [1]

| Staphylococcus aureus | Xen29 | 1-2 | - |[3] |

Table 2: In Vitro Activity of NCL195 against Gram-Negative Bacteria (with Permeabilizers)

Bacterial Species Condition MIC (µg/mL) Reference
Acinetobacter baumannii + EDTA (sub-inhibitory) 0.25 - 8 [1]
Pseudomonas aeruginosa + EDTA (sub-inhibitory) 0.25 - 8 [1]
Escherichia coli + EDTA (sub-inhibitory) 0.25 - 8 [1]
Klebsiella pneumoniae + EDTA (sub-inhibitory) 0.25 - 8 [1]
Acinetobacter spp. + Polymyxin B (sub-inhibitory) 0.25 - 1 [1]
Neisseria meningitidis NCL195 alone 32 [6]

| Neisseria gonorrhoeae | NCL195 alone | 32 |[6] |

Table 3: In Vivo Efficacy of NCL195

Infection Model Animal Model Dosing Regimen Outcome Reference
S. aureus peritonitis-sepsis Mouse 50 mg/kg, oral, 4 doses, 4h intervals Significantly reduced bacterial loads and longer survival times [7][8]
E. coli peritonitis-sepsis Mouse 50 mg/kg (oral) + colistin (0.125-0.5 mg/kg, IP) Dose-dependent reduction in bacterial loads [8]

| S. pneumoniae sepsis | Mouse | 50 mg/kg, IP, 2 doses, 4-6h apart | Significantly reduced bacterial loads and longer survival times |[6] |

Experimental Protocols

Synthesis of NCL195: A suspension of 2-amino-4,6-dihydrazinopyrimidine and 4-methylbenzaldehyde (2.19 equivalents) in ethanol is heated at reflux for 16 hours. The reaction mixture is then cooled to ambient temperature. The resulting precipitate is collected and washed with diethyl ether to yield NCL195 as a white powder.[1][4]

Minimum Inhibitory Concentration (MIC) Determination: MICs are determined using the broth microdilution method in 96-well microtiter trays.[3] Serial two-fold dilutions of NCL195 are prepared in Luria-Bertani (LB) broth. Bacterial isolates are cultured on appropriate agar plates and incubated. The final inoculum is adjusted to a 0.5 McFarland standard. The MIC is recorded as the lowest concentration of NCL195 that inhibits visible bacterial growth after incubation.[3]

Minimum Bactericidal Concentration (MBC) Determination: Following the MIC assay, 10 µL aliquots from wells showing no visible growth are plated onto sheep blood agar.[3] The plates are incubated at 37°C for 24 to 48 hours. The MBC is defined as the lowest concentration of NCL195 that results in a 99.9% or greater reduction in the initial colony count.[3]

Kill Kinetic Assay: Bacteria are grown to the mid-logarithmic phase and then diluted. NCL195 is added at various multiples of the MIC. At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[1]

In Vivo Sepsis Model: Mice are challenged with an intraperitoneal injection of a bacterial suspension (e.g., S. aureus Xen29) in a mucin-containing vehicle.[3][8] Treatment with NCL195 (e.g., 50 mg/kg orally) is initiated post-infection at specified intervals. Bacterial load is monitored using bioluminescent imaging, and survival rates are recorded.[3][8]

Section 2: Compound A20 - A Matrine-Indole Derivative with Promising Antibacterial Efficacy

Compound A20 is a novel antibacterial agent synthesized by combining an indole analog with matrine, a natural alkaloid extracted from plants of the Sophora genus.[9] This derivative has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The precise mechanism of action for Compound A20 is still under investigation. However, molecular docking simulations suggest that it interacts with bacterial proteins, inhibiting their normal function.[9] These interactions are believed to be stabilized by hydrogen bonding, hydrophobic interactions, and π-π conjugation.[9] This proposed mechanism differs significantly from the membrane-disrupting action of NCL195, suggesting an intracellular target.

A20_Mechanism cluster_bacterium Bacterial Cell BacterialProtein {Target Bacterial Protein (e.g., enzyme, structural protein)} Inhibition Inhibition of Protein Function BacterialProtein->Inhibition CellularDisruption Disruption of Cellular Processes Inhibition->CellularDisruption A20 Compound A20 A20->BacterialProtein Binding via: - Hydrogen Bonds - Hydrophobic Interactions - π-π Conjugation

Diagram 2: Postulated mechanism of action for Compound A20.
Quantitative Data Summary

The following table summarizes the reported MIC values for Compound A20 against various microorganisms.

Table 4: In Vitro Antimicrobial Activity of Compound A20

Microbial Species MIC (mg/mL) Reference
Staphylococcus aureus 0.021 [9]
Propionibacterium acnes 0.030 [4]
Escherichia coli 0.092 [4]
Candida albicans 0.379 [4]

| Fungus (unspecified) | 2.806 |[4] |

Experimental Protocols

Synthesis of Matrine-Indole Derivatives: While the specific synthesis protocol for Compound A20 is detailed within proprietary research, the general approach involves the chemical combination of indole analogs with matrine.[9] A series of 29 novel matrine derivatives were synthesized and evaluated in the study that identified Compound A20.[9]

Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of the synthesized compounds was evaluated through MIC assays against a panel of bacterial and fungal strains, including S. aureus, C. albicans, P. acnes, P. aeruginosa, and E. coli.[9] The results for Compound A20 demonstrated notable efficacy, particularly against S. aureus.[9]

Conclusion

The designation "this compound" refers to two distinct and promising compounds: NCL195 and Compound A20. NCL195, a robenidine analog, acts by disrupting the bacterial cell membrane potential and shows strong efficacy against Gram-positive bacteria, with a broader spectrum when combined with permeabilizing agents. Compound A20, a matrine-indole derivative, is proposed to act via the inhibition of bacterial proteins and also exhibits potent antibacterial activity.

For researchers and drug development professionals, the critical takeaway is the necessity of specifying the chemical identity—NCL195 or Compound A20 (matrine-indole derivative)—to avoid ambiguity. Both compounds represent novel avenues for antibacterial drug discovery, with distinct mechanisms of action that warrant further investigation and development. This guide provides a foundational understanding of their respective properties to inform future research and development efforts in the fight against antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for the Use of Antibacterial Agent 195 (NCL195) in a Mouse Sepsis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in clinical medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Antibacterial agent 195, also known as NCL195, is a promising new compound with potent bactericidal activity. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of NCL195 in a clinically relevant mouse model of bacterial sepsis.

NCL195 is a robenidine analogue that has demonstrated significant efficacy against Gram-positive bacteria, such as Staphylococcus aureus, by disrupting the bacterial cell membrane potential.[1][2][3] Furthermore, when used in combination with outer membrane permeabilizers like colistin, its activity can be extended to include Gram-negative bacteria, including Escherichia coli.[4][5][6] This document outlines the essential methodologies for inducing peritonitis-sepsis in mice, administering NCL195, and assessing its therapeutic effects through survival analysis, bacterial load quantification, and monitoring of the infection progression using in vivo bioluminescence imaging.

Data Presentation

Table 1: In Vivo Efficacy of NCL195 against S. aureus in a Peritonitis-Sepsis Model
Treatment GroupDosage and AdministrationMedian Survival TimeOutcomeReference
NCL19550 mg/kg, four oral doses, 4h apartSignificantly increasedReduced S. aureus infection loads (P < 0.01) and longer survival times (P < 0.001)[4][5]
Vehicle ControlVehicle only, oral administration-Rapid succumbence to infection[4][5]
Moxifloxacin (Control)6 mg/kg, oral administrationSignificantly increasedReduced bacterial load and increased survival[5]
Table 2: In Vivo Efficacy of NCL195 in Combination with Colistin against E. coli in a Peritonitis-Sepsis Model
Treatment GroupDosage and AdministrationOutcomeReference
NCL195 + ColistinNCL195: 50 mg/kg, four oral doses, 4h apart; Colistin: 0.125, 0.25, or 0.5 mg/kg, four IP doses, 4h apartDose-dependent significant reduction in colistin-susceptible E. coli loads (P < 0.01)[4][5]
NCL195 + ColistinNCL195: 50 mg/kg, four oral doses, 4h apart; Colistin: 1 or 2 mg/kg, four IP doses, 4h apartSignificant reduction in colistin-resistant E. coli populations (P < 0.05) and increased median survival time (P < 0.01)[4][5]
Colistin Alone0.125, 0.25, 0.5, 1, or 2 mg/kg, four IP doses, 4h apartLess effective at clearing bacteria compared to the combination therapy[4][5]
NCL195 Alone50 mg/kg, four oral doses, 4h apartNo activity against E. coli[5]

Experimental Protocols

Protocol 1: Peritonitis-Induced Sepsis Model in Mice

This protocol describes the induction of sepsis via intraperitoneal (IP) injection of a bacterial suspension. This method is highly relevant for mimicking abdominal sepsis.

Materials:

  • Bioluminescent bacterial strains (e.g., S. aureus Xen29 or E. coli Xen14)

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • Porcine stomach mucin type III (for Gram-negative infections)

  • CD-1 or other appropriate mouse strain (female, 6-8 weeks old)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bioluminescent bacterial strain into 10 mL of appropriate broth.

    • Incubate overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh broth and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., approximately 5 x 10⁸ CFU/mL).[5] The final inoculum concentration should be confirmed by serial dilution and plating.

  • Induction of Peritonitis:

    • For S. aureus infection, each mouse is challenged intraperitoneally with approximately 3 x 10⁷ CFU in 200 µL of PBS.

    • For E. coli infection, resuspend the bacterial pellet in PBS containing 3% porcine stomach mucin type III to enhance virulence.[5] Challenge each mouse intraperitoneally with approximately 1 x 10⁸ CFU in 200 µL.

    • The time of injection is considered time zero (T=0) for the experiment.

Protocol 2: Administration of NCL195

Materials:

  • NCL195

  • Vehicle (e.g., 20% (v/v) DMSO in PEG400)

  • Oral gavage needles

Procedure:

  • Preparation of NCL195 Formulation:

    • Prepare a stock solution of NCL195 in the vehicle at the desired concentration (e.g., 50 mg/mL). Ensure complete dissolution.

  • Administration:

    • For the treatment of S. aureus or E. coli sepsis, administer 50 mg/kg of NCL195 orally via gavage.[4][5]

    • The first dose is administered immediately after bacterial challenge (T=0).

    • Subsequent doses are given at 4, 8, and 12 hours post-infection.[4][5]

    • For combination therapy with colistin, administer colistin via intraperitoneal injection at the specified dosages and time points.[4][5]

Protocol 3: Assessment of Efficacy

A. Survival Monitoring:

  • Monitor the health of the animals at regular intervals (e.g., every 4-6 hours) for up to 72 hours or as determined by the experimental design.

  • Record signs of sepsis (e.g., lethargy, ruffled fur, hypothermia).

  • Humanely euthanize moribund animals.

  • Plot survival curves and analyze using the Log-rank (Mantel-Cox) test.

B. In Vivo Bioluminescence Imaging:

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours post-infection), anesthetize mice using isoflurane.

  • Place mice in an in vivo imaging system (e.g., IVIS Lumina).

  • Acquire images and quantify the total photon flux (photons/second) from a defined region of interest (e.g., the entire abdomen).[7]

  • Analyze the data to determine the change in bacterial burden over time.

C. Determination of Bacterial Load in Organs:

  • At the end of the experiment or at specific time points, humanely euthanize the mice.

  • Aseptically harvest organs such as the spleen and liver.[8][9]

  • Weigh the tissues and homogenize in sterile PBS.

  • Perform serial dilutions of the tissue homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates overnight at 37°C.

  • Count the colonies to determine the number of colony-forming units (CFU) per gram of tissue.[8][9]

D. Cytokine Analysis:

  • Collect blood samples via cardiac puncture at the time of euthanasia.

  • Separate plasma by centrifugation.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.[10][11][12]

Visualizations

G Experimental Workflow for NCL195 Efficacy Testing cluster_0 Preparation cluster_1 Sepsis Induction & Treatment cluster_2 Monitoring & Endpoints prep_bact Prepare Bacterial Inoculum (e.g., S. aureus Xen29) induce_sepsis Induce Peritonitis-Sepsis in Mice (IP Injection) prep_bact->induce_sepsis prep_ncl Prepare NCL195 Formulation (50 mg/kg) treat_mice Administer NCL195 (Oral) and/or Colistin (IP) prep_ncl->treat_mice induce_sepsis->treat_mice T=0 monitor_survival Monitor Survival treat_mice->monitor_survival biolumin Bioluminescence Imaging (0, 4, 8, 12, 24h) treat_mice->biolumin bacterial_load Determine Bacterial Load (Spleen, Liver) monitor_survival->bacterial_load cytokine Cytokine Analysis (Plasma) monitor_survival->cytokine

Caption: Workflow for evaluating NCL195 in a mouse sepsis model.

G Proposed Mechanism of Action of NCL195 cluster_0 Gram-Positive Bacteria (e.g., S. aureus) cluster_1 Gram-Negative Bacteria (e.g., E. coli) ncl195_gp NCL195 membrane_gp Bacterial Cell Membrane ncl195_gp->membrane_gp disruption_gp Disruption of Membrane Potential membrane_gp->disruption_gp death_gp Bacterial Cell Death disruption_gp->death_gp ncl195_gn NCL195 inner_membrane Inner (Cytoplasmic) Membrane ncl195_gn->inner_membrane Gains Entry permeabilizer Permeabilizer (e.g., Colistin) outer_membrane Outer Membrane permeabilizer->outer_membrane Permeabilizes outer_membrane->ncl195_gn disruption_gn Disruption of Membrane Potential inner_membrane->disruption_gn death_gn Bacterial Cell Death disruption_gn->death_gn

Caption: Mechanism of NCL195 against Gram-positive and Gram-negative bacteria.

References

"application of Antibacterial agent 195 in biofilm studies"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specified "Antibacterial agent 195" is not a recognized designation in publicly available scientific literature. Therefore, this document utilizes Ciprofloxacin, a well-researched fluoroquinolone antibiotic with extensive data on biofilm interactions, as a representative agent to illustrate the required application notes and protocols.

Application of Ciprofloxacin in Biofilm Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[1][2] While highly effective against planktonic (free-floating) bacteria, its efficacy against bacteria within biofilms is more complex and concentration-dependent. Biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit significantly increased tolerance to conventional antibiotic treatments.[3] Understanding the interaction of agents like ciprofloxacin with these communities is critical for developing effective therapies for persistent and chronic infections.

The effect of ciprofloxacin on biofilms can be multifaceted. At high concentrations (supra-MIC), it can lead to a reduction in viable cells and disrupt the biofilm matrix.[4] However, at sub-inhibitory concentrations, ciprofloxacin has been observed to have paradoxical effects. In Pseudomonas aeruginosa, sub-MIC levels can inhibit motility and the production of virulence factors by interfering with the quorum sensing (QS) system, thereby reducing biofilm formation.[5][6] Conversely, in Staphylococcus aureus, sub-inhibitory concentrations of ciprofloxacin have been shown to significantly enhance biofilm formation by interacting with the accessory gene regulator (Agr) quorum sensing system.[1][7][8]

These findings underscore the importance of studying concentration-dependent effects and the underlying molecular mechanisms when evaluating antibacterial agents in the context of biofilms.

Data Presentation: Efficacy of Ciprofloxacin

The following tables summarize the effective concentrations of Ciprofloxacin against various bacterial strains in both planktonic and biofilm states.

Table 1: Ciprofloxacin Concentrations against Pseudomonas aeruginosa

StrainPlanktonic MIC (µg/mL)Planktonic MBC (µg/mL)Biofilm MBIC (µg/mL)Biofilm MBEC (µg/mL)Reference
PAO10.1250.25-16 (1-day biofilm)[9]
PAO5790.1250.5-16 (1-day biofilm)[9]
PDO300 (mucoid)0.252-32 (1-day biofilm)[9]
ATCC 196601---[10]
Clinical Isolates---512[11]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Table 2: Ciprofloxacin Concentrations against Staphylococcus aureus

StrainPlanktonic MIC (µg/mL)Effect at Sub-MICReference
Newman (MSSA)0.2512.46-fold increase in biofilm at 0.0625 µg/mL[1][7]
N315 (MRSA)115.19-fold increase in biofilm at 0.25 µg/mL[1][7]
Clinical Isolates0.25 - 0.5Biofilm enhancement observed[7]

MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

Visualizations: Mechanisms and Workflows

Signaling Pathways

G cluster_pa P. aeruginosa: Quorum Sensing Inhibition cluster_sa S. aureus: Biofilm Induction Cipro Sub-MIC Ciprofloxacin QS Quorum Sensing (las & rhl systems) Cipro->QS Inhibits signal production Virulence Virulence Factors (elastase, protease, etc.) QS->Virulence Motility Swimming, Swarming Twitching Motility QS->Motility Biofilm_P Biofilm Formation Virulence->Biofilm_P Motility->Biofilm_P Cipro_SA Sub-MIC Ciprofloxacin AgrC AgrC Protein Cipro_SA->AgrC Binds to & Inhibits Adhesion PIA Production Initial Adhesion Cipro_SA->Adhesion Promotes AgrSystem Agr Quorum Sensing System AgrC->AgrSystem Biofilm_SA Biofilm Formation AgrSystem->Biofilm_SA Normally regulates (complex interaction) Adhesion->Biofilm_SA

Caption: Ciprofloxacin's dual role in modulating bacterial quorum sensing pathways.

Experimental Workflow

cluster_prep Preparation cluster_assay Biofilm Inhibition Assay (MBIC) Culture Overnight Bacterial Culture Dilution Dilute Culture to Standard Density (e.g., 1x10^6 CFU/mL) Culture->Dilution Inoculate Inoculate 96-well plate with bacteria and Ciprofloxacin dilutions Dilution->Inoculate Agent Prepare Serial Dilutions of Ciprofloxacin Agent->Inoculate Incubate Incubate 24h at 37°C Inoculate->Incubate Wash Wash wells with PBS to remove planktonic cells Incubate->Wash Stain Stain with 0.1% Crystal Violet Wash->Stain Wash2 Wash to remove excess stain Stain->Wash2 Solubilize Solubilize bound stain (e.g., with acetic acid) Wash2->Solubilize Read Read Absorbance (OD 570-620 nm) Solubilize->Read

Caption: Workflow for Minimum Biofilm Inhibitory Concentration (MBIC) assay.

Mechanism of Action

Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV Inhibits Membrane Bacterial Cell Membrane DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Decatenation Chromosome Decatenation Topo_IV->Decatenation DNA_Replication DNA Replication Fork DNA_Supercoiling->DNA_Replication Result Inhibition of DNA Synthesis, DNA Damage, Cell Death DNA_Replication->Result Decatenation->DNA_Replication

Caption: Ciprofloxacin's primary mechanism of action on bacterial DNA replication.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of ciprofloxacin that prevents visible growth of a bacterium.

Materials:

  • Ciprofloxacin stock solution

  • Mueller-Hinton (MH) Broth

  • Sterile 96-well microtiter plates

  • Bacterial culture (logarithmic growth phase)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh MH broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.[7]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of ciprofloxacin in MH broth. Concentrations may range from 128 µg/mL to 0.0625 µg/mL or lower.[7]

  • Controls: Include a positive control well (bacteria in broth, no ciprofloxacin) and a negative control well (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of ciprofloxacin in which no visible bacterial growth (turbidity) is observed.

Protocol for Biofilm Formation and Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of ciprofloxacin on the formation of biofilm.

Materials:

  • Tryptic Soy Broth with 0.5% Glucose (TSBG)

  • Ciprofloxacin solutions (at sub-MIC concentrations)

  • Sterile 96-well flat-bottom polystyrene plates

  • Bacterial culture

  • Phosphate-Buffered Saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Prepare Inoculum: Dilute an overnight bacterial culture in TSBG to a concentration of 1 x 10⁶ CFU/mL.[7]

  • Inoculation: Add the bacterial suspension to the wells of a 96-well plate. Add equal volumes of the desired sub-MIC concentrations of ciprofloxacin. Include a no-drug control.

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

  • Washing: Gently discard the medium containing planktonic cells. Wash the wells three times with sterile PBS to remove any remaining non-adherent bacteria.

  • Fixation (Optional but recommended): Fix the biofilms by adding methanol or by air-drying for 1 hour.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes.

  • Quantification: Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength between 570-620 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.[12]

Protocol for Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the lowest concentration of ciprofloxacin required to kill the bacteria within a pre-formed, mature biofilm.[3]

Materials:

  • MBEC assay device (e.g., Calgary Biofilm Device) or standard 96-well plate and lid.

  • Bacterial culture

  • Growth medium (e.g., LB or TSB)

  • Challenge plate (96-well plate with serial dilutions of ciprofloxacin)

  • Recovery plate (96-well plate with fresh growth medium)

  • Sonicator bath

Procedure:

  • Biofilm Formation: Inoculate the wells of the MBEC device or a standard 96-well plate with ~1x10⁷ CFU/mL of bacteria. Place the peg lid onto the plate. Incubate for 24 hours at 37°C with shaking (e.g., 150 rpm) to allow mature biofilms to form on the pegs.[13]

  • Washing: Transfer the peg lid to a new 96-well plate containing PBS and rinse gently to remove planktonic cells.

  • Challenge: Prepare a "challenge" 96-well plate containing two-fold serial dilutions of ciprofloxacin at the desired concentrations (typically much higher than the MIC). Transfer the peg lid with the mature biofilms into this challenge plate.

  • Incubation: Incubate the challenge plate for 24 hours at 37°C.

  • Recovery: After the challenge, rinse the peg lid again in PBS. Place the peg lid into a "recovery" plate where each well contains fresh, sterile growth medium.

  • Disruption of Biofilm: Place the recovery plate with the peg lid in a sonicator bath for 5-10 minutes to dislodge the surviving biofilm bacteria from the pegs into the fresh medium.

  • Regrowth Incubation: Remove the peg lid and incubate the recovery plate for another 24 hours at 37°C.

  • Interpretation: The MBEC is the lowest concentration of ciprofloxacin from the challenge plate that resulted in no visible growth (no turbidity) in the corresponding well of the recovery plate.[14] This indicates the concentration at which bacteria in the biofilm were non-viable.

References

Application Notes and Protocols: Dosage and Administration of NCL195 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NCL195 is a 2-aminopyrimidine robenidine analogue that has demonstrated potent bactericidal activity against various Gram-positive bacteria (GPB), including multidrug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae[1][2][3]. Its mechanism of action involves the disruption of the bacterial cell membrane potential[2][3][4]. While NCL195 alone shows limited activity against Gram-negative bacteria (GNB), its efficacy is significantly enhanced when co-administered with outer membrane permeabilizers like colistin or polymyxin B[5][6]. This document provides a comprehensive summary of the dosage and administration of NCL195 in various murine models based on published preclinical studies.

Data Presentation: Quantitative Summary

The following tables summarize the dosages, administration routes, and formulations of NCL195 used in key animal studies.

Table 1: Dosage and Administration of NCL195 in Murine Pharmacokinetic (PK) Studies

Parameter Intravenous (IV) Administration Intraperitoneal (IP) Administration
Animal Model Male CD1 or Swiss Mice (5-9 weeks old)[7][8] Male CD1 or Swiss Mice (5-9 weeks old)[7][8]
Dosage 5 mg/kg (bolus injection)[2][7] 43 mg/kg[2][4][5][7]
Vehicle 20% (v/v) DMSO in PEG400[2][7] 20% (v/v) DMSO in PEG400[2][4][5][7]
Dose Volume 1 mL/kg[7][8] Not specified
Blood Sampling Up to 480 minutes post-dose[2][7] Up to 24 hours post-dose[2][7]

| Key Finding | Exhibited high plasma concentration and low clearance rates[2][3] | Rapidly absorbed with plasma concentrations >3 µg/ml for the initial 7.5 hours[7] |

Table 2: Dosage and Administration of NCL195 in Murine Efficacy Studies

Parameter S. aureus Sepsis Model E. coli Sepsis Model (Combination Therapy)
Animal Model Male CD1 Mice (5-6 weeks old)[9] Male CD1 Mice (5-6 weeks old)[9]
Administration Route Oral (p.o.)[1][10] NCL195: Oral (p.o.); Colistin: Intraperitoneal (i.p.)[1][9][10]
NCL195 Dosage 50 mg/kg[1][10] 50 mg/kg[1][10]
NCL195 Dosing Regimen Four doses administered at 4-hour intervals[1][10][11] Four doses administered at 4-hour intervals[1][10]
Co-administered Drug N/A Colistin
Colistin Dosage N/A Graded doses: 0.125, 0.25, 0.5, 1, 2, or 8 mg/kg[1][9]

| Key Finding | Significantly reduced S. aureus loads and prolonged survival[1][10] | Dose-dependent reduction in E. coli loads (colistin-susceptible and resistant)[1][10] |

Table 3: Dosage and Administration of NCL195 in Murine Safety & Histopathology Studies

Parameter Monotherapy Safety Study Combination Therapy Safety Study
Animal Model Male CD1 Mice[1][9] Male CD1 Mice[1][9]
Administration Route Oral (p.o.) or Intraperitoneal (i.p.) NCL195: Oral (p.o.); Colistin: Intraperitoneal (i.p.)
Oral Dosage Tested 10 mg/kg and 50 mg/kg (four doses, 4h apart)[1] 50 mg/kg (four doses, 4h apart)[1]
IP Dosage Tested 10 mg/kg and 50 mg/kg (two doses, 4h apart)[5] N/A
Co-administered Drug N/A Colistin (four i.p. doses, 4h apart) at 0.125, 0.25, 0.5, 1, 2, or 4 mg/kg[1]

| Key Finding | No observable histopathological changes in major organs at doses up to 50 mg/kg[1][5][12] | No observed histopathological changes compared to vehicle or single-agent controls[1] |

Visualizations: Pathways and Workflows

G OM Outer Membrane IM Inner (Cytoplasmic) Membrane Colistin Colistin / PMB (Permeabilizer) Disruption_OM Outer Membrane Disruption Colistin->Disruption_OM Permeabilizes NCL195_ext NCL195 NCL195_int NCL195 (Internalized) NCL195_ext->NCL195_int Penetrates compromised outer membrane Disruption_OM->OM Disruption_IM Disruption of Membrane Potential NCL195_int->Disruption_IM Disruption_IM->IM Death Bactericidal Effect Disruption_IM->Death

Caption: Mechanism of NCL195 against Gram-Negative Bacteria.[4][5][6]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Acclimatize CD1 Mice (5-6 weeks old) A2 Culture S. aureus (e.g., SaXen29) to mid-log phase A3 Prepare NCL195 Formulation (50 mg/kg dose in vehicle) B1 Challenge Mice via IP Injection with ~3 x 10^7 CFU S. aureus A2->B1 B2 Administer First Oral Dose (T=0) NCL195 (50 mg/kg) or Vehicle A3->B2 B1->B2 Immediately post-infection C2 Perform Bioluminescence Imaging (IVIS) to quantify bacterial load B1->C2 B3 Administer Subsequent Doses (T=4h, 8h, 12h) B2->B3 C1 Monitor Survival & Clinical Signs B3->C1 C3 Conduct Histopathology on Organs (at study endpoint) C1->C3

Caption: Experimental Workflow for Murine Sepsis Model Efficacy Study.

Experimental Protocols

Protocol 1: Preparation of NCL195 Formulation for In Vivo Studies

This protocol describes the preparation of NCL195 for oral or parenteral administration based on methods used in published studies[1][2][7].

Materials:

  • NCL195, analytical grade solid

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile, conical tubes (15 mL or 50 mL)

  • Vortex mixer

Procedure:

  • Determine the total volume of formulation required based on the number of animals and the dose volume (e.g., 10 mL/kg for oral dosing in a 30g mouse requires 0.3 mL per mouse).

  • To create a 20% (v/v) DMSO in PEG400 vehicle, combine 1 part sterile DMSO with 4 parts sterile PEG400. For example, to make 10 mL of vehicle, mix 2 mL DMSO with 8 mL PEG400.

  • Weigh the required amount of solid NCL195 to achieve the target concentration. For a 50 mg/kg dose at a 10 mL/kg dose volume, a 5 mg/mL solution is needed[1].

  • To prepare the final formulation, first dissolve the solid NCL195 in the DMSO portion of the vehicle (e.g., for a 10 mL final volume, dissolve NCL195 in 2 mL of DMSO)[2][7].

  • Once fully dissolved, add the PEG400 portion to the DMSO-drug mixture to reach the final volume[2][7].

  • Vortex thoroughly until a clear, homogenous yellow solution is achieved.

  • The formulation should be prepared fresh and administered to animals within 30 minutes to 2.5 hours of preparation[2][7][8].

Protocol 2: Pharmacokinetic Profiling in Mice (IV & IP)

This protocol is adapted from studies determining the pharmacokinetic parameters of NCL195 following systemic administration[7][8].

Animals:

  • Male CD1 or Swiss mice, 5-9 weeks old, weighing 21-32 g[7][8].

Procedure:

  • Formulation: Prepare NCL195 in 20% (v/v) DMSO in PEG400 as described in Protocol 1.

    • For IV: Target concentration to deliver 5 mg/kg in a 1 mL/kg dose volume[7][8].

    • For IP: Target concentration to deliver 43 mg/kg[7][8].

  • Administration:

    • IV Group: Administer a single 5 mg/kg bolus injection into the tail vein[7][8].

    • IP Group: Administer a single 43 mg/kg intraperitoneal injection[7][8].

  • Blood Collection:

    • Collect blood samples (e.g., via tail-nick or retro-orbital bleed) at predetermined time points.

    • IV time points: 5, 15, 30, 120, 240, and 480 minutes post-dose[2][7].

    • IP time points: Samples collected for up to 24 hours post-dose[2][7].

    • Use 2-3 mice per time point.

  • Plasma Processing: Collect blood into anticoagulant-treated tubes (e.g., EDTA). Centrifuge to separate plasma.

  • Analysis: Store plasma at -80°C until analysis. Quantify NCL195 concentration in plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 3: Efficacy Evaluation in a Murine Peritonitis-Sepsis Model (S. aureus)

This protocol details an efficacy study using oral NCL195 against a bioluminescent S. aureus strain in a mouse model[1].

Animals & Materials:

  • Male CD1 mice, 5-6 weeks old, 25-30 g[9].

  • Bioluminescent S. aureus (e.g., SaXen29)[1].

  • NCL195 formulation (50 mg/kg dose) and vehicle control (20% DMSO in PEG400)[1].

  • 3% porcine stomach mucin type III in saline[1].

  • In vivo imaging system (IVIS).

Procedure:

  • Infection: Challenge mice intraperitoneally with approximately 3 × 10⁷ CFU of S. aureus suspended in 200 µL saline containing 3% porcine mucin[1].

  • Baseline Imaging: Immediately after challenge, perform baseline bioluminescence imaging (ventral and dorsal) to confirm infection[1].

  • Treatment: Group mice (n=6 per group) and begin treatment immediately post-infection (T=0)[1].

    • Treatment Group: Administer 50 mg/kg NCL195 orally.

    • Control Group: Administer an equivalent volume of vehicle orally.

  • Dosing Regimen: Repeat the oral administration at 4, 8, and 12 hours post-infection for a total of four doses[1][10].

  • Monitoring:

    • Record survival and clinical signs of distress daily.

    • Perform follow-up bioluminescence imaging at specified time points to quantify changes in bacterial load between groups.

  • Endpoint: The study can be concluded based on survival data over a set period (e.g., 72 hours) or when control animals reach a humane endpoint. Histopathological analysis of major organs can be performed at necropsy[1].

References

Application Notes and Protocols for Assessing the Synergy of Antibacterial Agent 195 with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance necessitates the development of novel therapeutic strategies. Combining antibacterial agents can be a powerful approach to overcome resistance, broaden the antimicrobial spectrum, and achieve synergistic effects. Synergy occurs when the combined effect of two or more antibiotics is greater than the sum of their individual effects.[1] This document provides detailed protocols for assessing the in vitro synergy of a novel antibacterial agent, designated "Antibacterial agent 195," with other commercially available antibiotics. The primary methods covered are the Checkerboard Assay, Time-Kill Assay, and the Epsilometer test (E-test).

Checkerboard Assay

The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[1][2] It involves a two-dimensional dilution of the compounds in a microtiter plate to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

Experimental Protocol
  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the secondary antibiotic in an appropriate solvent. The concentration should be at least 100 times the expected MIC.

  • Inoculum Preparation: From a fresh overnight culture of the test organism on an appropriate agar plate, suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][2]

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Dispense 50 µL of Mueller-Hinton Broth (MHB) into each well.[2]

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.[3]

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the secondary antibiotic.[3]

    • This creates a "checkerboard" of wells with various concentrations of both agents.

    • Include a row with serial dilutions of this compound alone (to determine its MIC) and a column with serial dilutions of the secondary antibiotic alone (to determine its MIC).[3]

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.[2]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[2]

  • Reading Results: Determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that completely inhibits visible growth.

Data Presentation and Analysis

The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated for each well that shows no growth.

Formula for FICI Calculation: [4]

FICI = FIC of Agent A + FIC of Agent B

Where:

  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

The lowest FICI value is reported.

Table 1: Interpretation of FICI Values [3][5][6]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive/Indifference
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Table 2: Example of Checkerboard Assay Results

CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Agent 195 1640.5Synergy
Antibiotic X 82
Agent 195 1681.0Additive
Antibiotic Y 42
Agent 195 16324.0Antagonism
Antibiotic Z 24

Experimental Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Dispense Broth into 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacterial Suspension B->E D Create Serial Dilutions of Antibiotics C->D 2D dilution D->E F Incubate Plate (16-20h, 37°C) E->F G Determine MICs H Calculate FICI G->H I Interpret Results H->I F->G

Caption: Workflow for the Checkerboard Synergy Assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[7] This method is considered the gold standard for assessing synergy.[8]

Experimental Protocol
  • Preparation: Prepare antibiotic solutions at desired concentrations (e.g., 0.25x, 0.5x, 1x, and 2x MIC) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in the test flasks or tubes.[9]

  • Experimental Setup:

    • Set up flasks/tubes for each antibiotic alone, the combination of antibiotics, and a growth control (no antibiotic).

    • The total volume should be sufficient for sampling at multiple time points (e.g., 10-20 mL).[1]

  • Incubation and Sampling:

    • Incubate all tubes at 37°C, typically with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[1]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates.

Data Presentation and Analysis

The results are presented as a plot of log₁₀ CFU/mL versus time.

Interpretation of Time-Kill Assay Results: [9][10]

  • Synergy: ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

  • Indifference: < 2 log₁₀ change (increase or decrease) in CFU/mL between the combination and the most active single agent.

  • Antagonism: ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.

Table 3: Example of Time-Kill Assay Data (at 24 hours)

TreatmentInitial Inoculum (log₁₀ CFU/mL)24h Count (log₁₀ CFU/mL)Change from Most Active Agent (log₁₀)Interpretation
Growth Control5.78.9--
Agent 195 (1x MIC)5.74.5--
Antibiotic X (1x MIC)5.75.0--
Agent 195 + Antibiotic X5.72.3-2.2Synergy

Experimental Workflow

Time_Kill_Workflow A Prepare Antibiotic Solutions and Bacterial Inoculum B Inoculate Test Flasks (Single agents, Combination, Control) A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates (18-24h, 37°C) E->F G Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time and Interpret Results G->H

Caption: Workflow for the Time-Kill Synergy Assay.

Epsilometer Test (E-test)

The E-test is a gradient diffusion method that can be adapted for synergy testing. It is generally less labor-intensive than the checkerboard or time-kill assays.[11]

Experimental Protocol

There are two common methods for E-test synergy testing:

Method 1: Strip Intersection [1]

  • Inoculation: Prepare a bacterial lawn on a Mueller-Hinton agar plate by swabbing a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Strip Placement: Place two E-test strips, one for each antibiotic, on the agar surface. The strips should be placed at a 90-degree angle to each other, intersecting at their respective MIC values (previously determined).[11]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: Read the MIC value for each drug at the point where the ellipse of inhibition intersects the strip. The MIC of the combination is read at the intersection of the two inhibition zones.

Method 2: Strip Overlay [1]

  • Inoculation: Prepare a bacterial lawn as described above.

  • First Strip: Place the E-test strip for the first antibiotic on the agar and incubate for 1 hour at room temperature.[9]

  • Remove and Replace: Remove the first strip and place the E-test strip for the second antibiotic directly over the imprint of the first strip.[9]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: Read the MIC of the second drug in the presence of the first.

Data Presentation and Analysis

The FICI is calculated using the same formula as for the checkerboard assay.

Table 4: Example of E-test Synergy Results (Strip Intersection Method)

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Agent 195 1230.5Synergy
Antibiotic X 41

Experimental Workflow

Etest_Workflow cluster_prep Preparation cluster_method1 Method 1: Intersection cluster_method2 Method 2: Overlay A Prepare Bacterial Lawn on Agar Plate B Place Two E-test Strips at 90° Angle A->B C Place First Strip (1h) A->C E Incubate Plate (16-20h, 37°C) B->E D Remove First Strip, Place Second Strip C->D D->E F Read MICs and Calculate FICI E->F

Caption: Workflow for E-test Synergy Assessment.

Conclusion

The selection of a synergy testing method depends on the specific research question and available resources. The checkerboard assay provides a good initial screening of multiple concentration combinations.[12] The time-kill assay offers more detailed information on the dynamics of bacterial killing.[13] The E-test is a simpler, less labor-intensive alternative for routine testing.[14] It is recommended to confirm synergy observed with a screening method like the checkerboard or E-test using the time-kill assay. By following these detailed protocols, researchers can robustly assess the synergistic potential of this compound in combination with other antibiotics, providing valuable data for the development of new therapeutic strategies against bacterial infections.

References

Application Notes and Protocols for the Long-Term Stability of Antibacterial Agent 195 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 195, a member of the β-lactam class of antibiotics, is widely utilized for its broad spectrum of activity against various bacterial strains. Its efficacy is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to hydrolysis, leading to a loss of antibacterial activity. The stability of this compound in solution is a critical parameter that influences its storage, formulation, and clinical administration. Factors such as pH, temperature, concentration, and the type of solvent can significantly impact its degradation kinetics.[1][2][3] This document provides a comprehensive overview of the long-term stability of this compound in solution, including detailed experimental protocols for stability assessment and a summary of stability data under various conditions.

Data Presentation: Stability of this compound in Solution

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the quantitative data on its stability in various solutions and temperatures.

Table 1: Stability of this compound in Sodium Chloride Injection (0.9%) at 5°C and 25°C [4][5]

Concentration ( g/100 mL)Percent Potency Remaining at 5°C after 72 hoursPercent Potency Remaining at 25°C after 24 hours
0.5>95%94%
1.0>95%Stable
1.5>95%Not specified
2.0>95%Stable
3.0>95%Not specified
4.0>95%85%

Table 2: Stability of this compound in 5% Dextrose Injection at 5°C and 25°C [4][5]

Concentration ( g/100 mL)Stability at 5°CStability at 25°C
0.5 - 4.0Stable for only 4 hoursStable for less than 4 hours

Table 3: Stability of this compound Stock Solutions [6]

ConcentrationStorage TemperatureDurationStability
50 mg/mL2-8°CUp to 3 weeksStable
50 mg/mL-20°C4-6 monthsStable
In culture media37°CUp to 3 daysStable

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Stability Testing

Objective: To prepare standardized solutions of this compound for subsequent stability analysis.

Materials:

  • This compound sodium salt powder

  • Sterile Water for Injection, USP

  • 5% Dextrose Injection, USP

  • 0.9% Sodium Chloride Injection, USP

  • Sterile volumetric flasks (100 mL)

  • Sterile pipettes

  • 0.22 µm sterile syringe filters

Procedure:

  • Aseptically weigh the required amount of this compound sodium salt powder.

  • Reconstitute the powder with a small volume of Sterile Water for Injection and swirl to dissolve.

  • Transfer the concentrated solution to a 100 mL volumetric flask.

  • Bring the solution to the final desired volume with either 5% Dextrose Injection or 0.9% Sodium Chloride Injection to achieve the target concentrations (e.g., 0.5, 1, 1.5, 2, 3, and 4 g/100 mL).[4][5]

  • For stock solutions (e.g., 50 mg/mL), dissolve the powder in sterile water and filter sterilize using a 0.22 µm syringe filter.[6]

  • Immediately after preparation, take an aliquot for initial concentration determination (T=0).

  • Store the prepared solutions under the desired temperature conditions (e.g., 5°C and 25°C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

Objective: To quantify the concentration of intact this compound over time and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 5.0)

  • This compound reference standard

Chromatographic Conditions: [7]

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 5.0). For example, an initial ratio of 15:85 (v/v) for 1 minute, changed to 30:70 (v/v) for the next 14 minutes, and then returned to 15:85 (v/v) to re-equilibrate the column.[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare a calibration curve using a series of known concentrations of the this compound reference standard.

  • At specified time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from the stored solutions.

  • Dilute the sample, if necessary, to fall within the range of the calibration curve.

  • Inject the sample onto the HPLC system.

  • Record the peak area of the intact this compound.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • The percentage of remaining this compound is calculated relative to the initial concentration at T=0.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_sampling Sampling and Analysis cluster_output Results prep_agent Weigh this compound reconstitute Reconstitute in Sterile Water prep_agent->reconstitute dilute Dilute to Final Concentration in Vehicle reconstitute->dilute storage_temp Store at Defined Temperatures (e.g., 5°C, 25°C) dilute->storage_temp sampling Withdraw Aliquots at Time Points (T=0, 4, 8, 12, 24h...) storage_temp->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Calculate Remaining Concentration hplc_analysis->data_analysis stability_report Generate Stability Report data_analysis->stability_report G cluster_pathway Degradation Pathway ampicillin This compound Intact β-lactam ring penicilloic_acid 5R-Penicilloic Acid Opened β-lactam ring ampicillin->penicilloic_acid Hydrolysis epimerization 5S-Penicilloic Acid penicilloic_acid->epimerization Epimerization other_products Other Degradation Products (e.g., Penilloic Acid, Polymers) penicilloic_acid->other_products

References

Troubleshooting & Optimization

"troubleshooting inconsistent results with Antibacterial agent 195"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using Antibacterial Agent 195. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: While the precise mechanism is proprietary, this compound is known to disrupt bacterial cell wall synthesis. This leads to loss of cellular integrity and ultimately cell death in susceptible bacterial strains.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability and activity, store this compound at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles.

Q3: Can I use this compound in combination with other antibacterial agents?

A3: Synergy studies with other antibacterial agents have not been extensively performed. We recommend conducting your own checkerboard assays to determine if synergistic, additive, or antagonistic effects occur with other agents.

Q4: Is this compound effective against Gram-positive or Gram-negative bacteria?

A4: this compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, efficacy can be strain-dependent.[1]

Troubleshooting Guide

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

Possible Causes and Solutions:

  • Inoculum Size: The number of bacteria used in the assay is a critical variable.[2] An inoculum size that is too high or too low can lead to inconsistent MIC values.

    • Recommendation: Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]

  • Media Composition: The type and pH of the culture medium can significantly impact the activity of the antibacterial agent.[4][5]

    • Recommendation: Use Mueller-Hinton Broth (MHB) or Agar (MHA) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing.[3] Ensure the pH of the media is within the recommended range.

  • Incubation Conditions: Time and temperature of incubation are crucial for reproducible results.[5][6]

    • Recommendation: Incubate plates at 35 ± 2°C for 16-20 hours for most bacteria.[3] Ensure consistent temperature and humidity in your incubator.

Issue 2: No zone of inhibition in a disk diffusion assay.

Possible Causes and Solutions:

  • Agent Concentration: The concentration of this compound on the disk may be too low.

    • Recommendation: Verify the concentration of the agent used to impregnate the disks. Prepare fresh disks if necessary.

  • Bacterial Resistance: The bacterial strain you are testing may be resistant to this compound.[1]

    • Recommendation: Include a known susceptible control strain in your experiment to verify the activity of the agent.

  • Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the agent.

    • Recommendation: Ensure a uniform agar depth of 4 mm as recommended for standardized testing.

Issue 3: Unexpectedly low or no activity in liquid culture.

Possible Causes and Solutions:

  • Agent Stability: this compound may be unstable in your specific culture medium or conditions.

    • Recommendation: Prepare fresh solutions of the agent for each experiment. Test the stability of the agent in your medium over the time course of your experiment.

  • Binding to Media Components: The agent may be binding to components in the culture medium, reducing its effective concentration.

    • Recommendation: Consider using a different, less complex medium if possible. You can also perform a control experiment to see if pre-incubating the agent in the medium reduces its activity.

  • Biofilm Formation: Bacteria may be forming biofilms, which can increase their resistance to antimicrobial agents.[7]

    • Recommendation: Use a method to quantify biofilm formation, such as crystal violet staining. If biofilms are present, you may need to use a higher concentration of the agent or a combination therapy.

Quantitative Data Summary

ParameterRecommended RangeNotes
Inoculum Density 0.5 McFarland (1-2 x 10⁸ CFU/mL)Critical for reproducibility of MIC and disk diffusion assays.[3]
Incubation Temperature 35 ± 2°CDeviations can affect bacterial growth rate and agent efficacy.[3]
Incubation Time 16-20 hoursFor standard MIC and disk diffusion assays.[3]
Agar Depth (Disk Diffusion) 4 mmAffects the diffusion of the agent through the agar.
pH of Media 7.2 - 7.4For Mueller-Hinton Broth/Agar.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in log phase growth

  • 0.5 McFarland standard

  • Sterile multichannel pipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Serial Dilutions of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculate the Plate:

    • Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no antibacterial agent.

    • Sterility Control: A well containing only MHB.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8] This can be determined by visual inspection or by using a plate reader.

Visualizations

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Check_Media Confirm Media Type and pH (MHB/MHA, pH 7.2-7.4) Start->Check_Media Check_Incubation Validate Incubation (35°C, 16-20h) Start->Check_Incubation Check_Agent Assess Agent Preparation (Fresh Stock, Correct Dilutions) Start->Check_Agent Review_Protocol Review Experimental Protocol for Deviations Check_Inoculum->Review_Protocol Check_Media->Review_Protocol Check_Incubation->Review_Protocol Check_Agent->Review_Protocol Data_Analysis Re-analyze Data Review_Protocol->Data_Analysis Consult_Support Consult Technical Support Data_Analysis->Consult_Support

Caption: A workflow for troubleshooting inconsistent experimental results.

Factors_Affecting_Efficacy cluster_Bacterial_Factors Bacterial Factors cluster_Environmental_Factors Environmental Factors Agent_Efficacy This compound Efficacy Inoculum_Size Inoculum Size Inoculum_Size->Agent_Efficacy Growth_Phase Growth Phase Growth_Phase->Agent_Efficacy Resistance Resistance Mechanisms Resistance->Agent_Efficacy Temperature Temperature Temperature->Agent_Efficacy pH pH pH->Agent_Efficacy Media_Composition Media Composition Media_Composition->Agent_Efficacy

Caption: Key factors influencing the efficacy of this compound.

Signaling_Pathway Agent195 This compound PBP Penicillin-Binding Proteins (PBPs) Agent195->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: A simplified hypothetical signaling pathway for this compound.

References

"how to prevent off-target effects of Antibacterial agent 195"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 195 (A-195). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of A-195 and to help mitigate its known off-target effects. Our goal is to ensure you can achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary antibacterial activity stems from the targeted inhibition of Bacterial Kinase X (BKX), an essential enzyme in the cell wall synthesis pathway of a broad range of Gram-positive bacteria. Inhibition of BKX disrupts peptidoglycan formation, leading to cell lysis and bacterial death.

Q2: What is the known primary off-target of A-195?

A2: The primary off-target of A-195 is Human Kinase Y (HKY), a serine/threonine kinase involved in mammalian cell signaling pathways related to cell proliferation and survival. While A-195 exhibits significantly higher potency for its bacterial target, cross-reactivity with HKY can occur at higher concentrations, potentially leading to cytotoxicity in mammalian cell lines. Most kinase inhibitors have a degree of low selectivity, which can sometimes lead to side effects.[1]

Q3: How can I minimize off-target effects in my in vitro assays?

A3: To minimize off-target effects, it is crucial to work within the recommended therapeutic window. We recommend performing a thorough dose-response analysis to determine the optimal concentration that maximizes antibacterial efficacy while minimizing host cell toxicity. Additionally, consider using serum-free or low-serum media for your experiments, as serum proteins can sometimes influence compound activity and availability.

Q4: What are the recommended concentration ranges for A-195?

A4: The optimal concentration of A-195 is application-dependent. The table below provides a general guideline based on internal validation data. We strongly advise each user to determine the optimal concentration for their specific bacterial strain and cell line.

Application Target Organism/Cell Line Recommended Concentration Range (µg/mL) Notes
Antibacterial Efficacy Gram-positive bacteria (e.g., S. aureus)0.02 - 2.0Perform a Minimum Inhibitory Concentration (MIC) assay to determine the precise value for your strain.
Mammalian Cell Cytotoxicity Various human cell lines (e.g., HEK293, HeLa)> 20The concentration at which 50% of cells are non-viable (CC50) is typically above 20 µg/mL.
In Vitro Kinase Assays Recombinant BKX (bacterial target)0.005 - 0.5IC50 values are typically in the low nanomolar range.
In Vitro Kinase Assays Recombinant HKY (human off-target)5 - 50IC50 values are in the micromolar range, demonstrating selectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with A-195.

Issue 1: High or Unexpected Cytotoxicity in Mammalian Cell Lines

Possible Cause: You may be observing off-target inhibition of Human Kinase Y (HKY) due to using A-195 at a concentration that is too high.

Recommended Actions:

  • Confirm Concentration: Double-check your calculations and dilution series to ensure the final concentration of A-195 in your assay is correct.

  • Perform a Dose-Response Analysis: Conduct a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a broad range of A-195 concentrations to determine the 50% cytotoxic concentration (CC50) for your specific mammalian cell line. This will help you establish a safe working concentration.

  • Assess Target Selectivity: Compare the MIC against your target bacteria with the CC50 for your mammalian cells. A favorable selectivity index (CC50/MIC) is crucial for therapeutic potential.

  • Control for Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is not contributing to the observed cytotoxicity.

On-Target vs. Off-Target Activity of A-195

cluster_on On-Target cluster_off Off-Target A195 This compound BKX Bacterial Kinase X (BKX) A195->BKX High Affinity Inhibition HKY Human Kinase Y (HKY) A195->HKY Low Affinity Inhibition OnTarget On-Target Pathway (in Bacteria) OffTarget Off-Target Pathway (in Human Cells) CellWall Cell Wall Synthesis BKX->CellWall Required for Proliferation Cell Proliferation Signaling HKY->Proliferation Promotes Lysis Bacterial Cell Lysis (Desired Effect) CellWall->Lysis Disruption leads to Toxicity Host Cell Toxicity (Side Effect) Proliferation->Toxicity Inhibition leads to

Caption: On-target and off-target pathways of this compound.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Possible Cause: Variability in MIC results often stems from inconsistencies in the experimental setup.[2][3][4][5] Factors such as inoculum density, media composition, and incubation conditions can significantly impact the outcome.[3]

Recommended Actions:

  • Standardize Inoculum Preparation: Ensure a consistent bacterial starting density for every experiment. We recommend using a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard.

  • Use Recommended Media: Employ cation-adjusted Mueller-Hinton Broth (MHB) for susceptibility testing to ensure consistency.

  • Verify Incubation Conditions: Maintain a constant temperature (e.g., 37°C) and appropriate atmospheric conditions for the duration of the assay.

  • Include Quality Control Strains: Always include a reference strain with a known MIC for A-195 (e.g., S. aureus ATCC 29213) to validate the accuracy and reproducibility of your assay.[3]

Standardized Workflow for MIC Assay

start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria inoculate Inoculate Wells with Bacteria prep_bacteria->inoculate prep_plate Prepare Serial Dilutions of A-195 in 96-well plate prep_plate->inoculate controls Add Positive (Bacteria only) & Negative (Media only) Controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read Read Results Visually or with Plate Reader (OD600) incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic end End determine_mic->end

Caption: Recommended workflow for a reproducible MIC assay.

Issue 3: Difficulty Distinguishing On-Target vs. Off-Target Effects

Possible Cause: When observing a cellular phenotype, it can be challenging to confirm that the effect is due to the inhibition of the intended bacterial target (BKX) rather than an unknown off-target.

Recommended Actions:

A multi-pronged approach is recommended to confirm the mechanism of action and rule out significant off-target contributions.

  • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that A-195 directly binds to and stabilizes its intended target, BKX, within intact bacterial cells.[6][7][8][9] A thermal shift indicates a direct interaction between the compound and the target protein.[7][9]

  • Perform Kinase Panel Screening: To identify other potential off-targets, screen A-195 against a broad panel of human kinases.[10][11][12][13] This can provide a comprehensive selectivity profile and reveal any unintended interactions.[10][11][13]

  • Genetic Validation: If possible, use a bacterial strain where the target kinase (BKX) is knocked down or conditionally expressed. The phenotype of the genetically modified strain should mimic the effects of A-195 treatment, providing strong evidence for on-target activity.

Logic for Confirming On-Target Activity

goal Goal: Confirm On-Target Effect of A-195 approach1 1. Target Engagement (CETSA) goal->approach1 approach2 2. Off-Target Profiling (Kinase Panel Screen) goal->approach2 approach3 3. Genetic Validation (Target Knockdown) goal->approach3 result1 Does A-195 bind to BKX in bacterial cells? approach1->result1 result2 Is A-195 selective for BKX over human kinases? approach2->result2 result3 Does BKX knockdown phenocopy A-195 treatment? approach3->result3 conclusion High Confidence in On-Target Mechanism result1->conclusion Yes result2->conclusion Yes result3->conclusion Yes

Caption: A multi-faceted approach to validate the on-target activity of A-195.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies and is intended to verify the binding of A-195 to BKX in intact bacterial cells.[6][7][8][9]

Materials:

  • Mid-log phase culture of the target bacterial strain.

  • This compound (A-195).

  • Vehicle control (e.g., DMSO).

  • Lysis buffer with protease inhibitors.

  • Thermal cycler.

  • SDS-PAGE and Western blot reagents.

  • Primary antibody specific to BKX.

Procedure:

  • Treatment: Incubate bacterial cells with either A-195 (at 10x MIC) or vehicle for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) in lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Analyze the amount of soluble BKX in the supernatant by Western blotting.

  • Interpretation: A shift in the melting curve to a higher temperature in the A-195 treated samples compared to the vehicle control indicates that A-195 is binding to and stabilizing the BKX protein.

Protocol 2: Kinase Panel Screening

This protocol provides a general outline for assessing the selectivity of A-195. We recommend using a commercial service that offers a broad kinase panel.[10][11][12]

Procedure:

  • Compound Submission: Provide a sample of A-195 at a specified concentration (e.g., 10 mM in DMSO) to the screening service provider.

  • Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure the activity of a large panel of human kinases (e.g., >200 kinases) in the presence of A-195 at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The results are usually provided as percent inhibition for each kinase relative to a DMSO control.

  • Interpretation: Analyze the data to identify any human kinases that are significantly inhibited by A-195. Potent inhibition of any human kinase may indicate a potential for off-target effects and should be investigated further with dose-response studies to determine the IC50 value. This is a crucial step to minimize off-target effects which can lead to adverse side effects.[13]

References

"addressing cytotoxicity of Antibacterial agent 195 in mammalian cells"

Author: BenchChem Technical Support Team. Date: November 2025

<content_type>

Technical Support Center: Antibacterial Agent 195 This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in mammalian cell cultures. The information herein is designed to address common issues related to cytotoxicity and to provide standardized protocols for assessing cellular health.

Troubleshooting Guide

Issue 1: High background cytotoxicity in vehicle control wells.

Question: I am observing significant cell death in my negative control wells (vehicle only). What could be the cause?

Answer:

This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Solvent Cytotoxicity: The solvent used to dissolve this compound may be cytotoxic at the concentration used.

    • Recommendation: Perform a dose-response experiment with the solvent alone to determine its maximum non-toxic concentration. Common solvents like DMSO can be toxic to some cell lines at concentrations as low as 0.1% v/v.[1][2]

  • Media Instability: Essential media components, such as L-glutamine, can degrade over time, leading to nutrient depletion and cell death.[3]

    • Recommendation: Use fresh media for each experiment and avoid repeated freeze-thaw cycles of media supplements.

  • Environmental Stress: Fluctuations in incubator temperature, CO2 levels, or humidity can induce stress and cell death.[3][4]

    • Recommendation: Regularly calibrate and monitor incubator conditions. Ensure a stable environment for your cell cultures.

  • Contamination: Microbial contamination (bacteria, fungi, or mycoplasma) can lead to unexpected cell death.[3][4]

    • Recommendation: Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal growth. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Issue 2: Inconsistent IC50 values for this compound across experiments.

Question: My calculated IC50 value for this compound varies significantly between experimental repeats. Why is this happening?

Answer:

Variability in IC50 values can be frustrating but is often traceable to subtle inconsistencies in experimental setup.

Possible Causes and Solutions:

  • Cell Seeding Density: The initial number of cells seeded can influence their metabolic rate and susceptibility to cytotoxic agents.

    • Recommendation: Maintain a consistent cell seeding density for all experiments. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.

  • Drug Concentration Range: An inappropriate concentration range can lead to poor curve fitting and inaccurate IC50 determination.[5][6]

    • Recommendation: Perform a preliminary range-finding experiment with wide concentration intervals (e.g., 10-fold dilutions) to identify the approximate toxic range. Follow up with a narrower range of concentrations (e.g., 2- or 3-fold dilutions) around the estimated IC50.[5][6]

  • Incubation Time: The duration of exposure to this compound will directly impact the observed cytotoxicity.

    • Recommendation: Standardize the incubation time across all experiments. For initial characterization, a 24 to 72-hour incubation is common.[7][8]

Table 1: Example of Dose-Response Data for IC50 Determination

Concentration of Agent 195 (µM)% Cell Viability (Experiment 1)% Cell Viability (Experiment 2)% Cell Viability (Experiment 3)
0 (Vehicle Control)100100100
1959896
5858882
10606558
25455248
50202522
100586
Issue 3: Discrepancy between different cytotoxicity assays.

Question: I am getting conflicting results between my MTT assay and my LDH assay. The MTT assay suggests high cytotoxicity, while the LDH assay shows minimal cell death. What does this mean?

Answer:

Different cytotoxicity assays measure distinct cellular processes. Discrepancies often provide valuable insights into the mechanism of action of the compound.

  • MTT Assay: Measures metabolic activity, specifically the activity of mitochondrial dehydrogenases.[9][10][11] A decrease in the MTT signal indicates reduced metabolic function, which can be a precursor to cell death.

  • LDH Assay: Measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon loss of membrane integrity (necrosis).[12][13][14]

Interpretation of Discrepancy:

A significant reduction in the MTT signal without a corresponding increase in LDH release suggests that this compound may be causing metabolic impairment or inducing apoptosis without immediate cell lysis. Apoptotic cells initially maintain membrane integrity.

Recommended Next Steps:

  • Perform an Apoptosis Assay: Use an assay that measures markers of apoptosis, such as caspase-3/7 activity.[15][16][17][18][19]

  • Assess Mitochondrial Health: Investigate mitochondrial membrane potential using dyes like JC-1 or TMRE.[20][21][22][23][24]

  • Measure Reactive Oxygen Species (ROS): Some antibacterial agents can induce oxidative stress. A ROS assay can clarify if this is a contributing factor.[25][26][27][28][29]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for testing the cytotoxicity of this compound?

A1: For initial screening, a broad concentration range is recommended, typically from 0.1 µM to 100 µM, using logarithmic or semi-logarithmic dilutions.[6] This will help in identifying the approximate IC50 value, which can then be refined with a narrower range of concentrations in subsequent experiments.

Q2: How should I prepare the stock solution of this compound?

A2: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed the predetermined non-toxic level for your specific cell line (typically ≤ 0.5%).[1]

Q3: What are the appropriate controls for a cytotoxicity experiment with this compound?

A3: The following controls are essential for a robust cytotoxicity assay:

  • Untreated Cells: Cells cultured in medium alone.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis induction) to ensure the assay is working correctly.

  • Media Blank: Wells containing only culture medium to measure background absorbance/fluorescence.

Q4: Can the presence of serum in the culture medium affect the cytotoxicity of this compound?

A4: Yes, serum components can bind to the compound, reducing its effective concentration and apparent cytotoxicity. It is important to maintain a consistent serum concentration across all experiments. For certain mechanistic studies, a serum-free medium may be used during the treatment period, but this can also affect cell viability and should be validated.

Q5: How can I determine if this compound is inducing apoptosis or necrosis?

A5: A combination of assays is recommended to differentiate between these two modes of cell death.

Table 2: Assays to Differentiate Apoptosis and Necrosis

AssayPrincipleApoptosisNecrosis
Caspase-3/7 Assay Measures activity of executioner caspases.[15][16][17][18][19]Increased activityNo significant change
LDH Release Assay Measures release of LDH from damaged cells.[12][13][14]Minimal release in early stagesSignificant release
Annexin V/PI Staining Annexin V binds to exposed phosphatidylserine; Propidium Iodide (PI) stains DNA of membrane-compromised cells.Annexin V positive, PI negative (early); Annexin V positive, PI positive (late)Annexin V positive, PI positive
Mitochondrial Membrane Potential Assay Measures the potential across the mitochondrial membrane.[20][21][22][23][24]DepolarizationDepolarization

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on mitochondrial metabolic activity.[9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[12][13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Add 50 µL of the LDH assay reagent to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Caspase-3/7 Activity Assay

This protocol quantifies the activity of key executioner caspases in apoptosis.[15][16][17][18][19]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described previously.

  • Reagent Addition: Add a volume of the caspase-3/7 reagent equal to the volume of cell culture medium in each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Visualizations

G cluster_0 Troubleshooting High Control Cytotoxicity High Control Cytotoxicity High Control Cytotoxicity Solvent Toxicity Solvent Toxicity High Control Cytotoxicity->Solvent Toxicity Media Degradation Media Degradation High Control Cytotoxicity->Media Degradation Environmental Stress Environmental Stress High Control Cytotoxicity->Environmental Stress Contamination Contamination High Control Cytotoxicity->Contamination

Caption: Troubleshooting workflow for high cytotoxicity in control wells.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start Cell Seeding Cell Seeding Start->Cell Seeding Treatment with Agent 195 Treatment with Agent 195 Cell Seeding->Treatment with Agent 195 Incubation Incubation Treatment with Agent 195->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay MTT Assay MTT Assay Cytotoxicity Assay->MTT Assay Metabolic Activity LDH Assay LDH Assay Cytotoxicity Assay->LDH Assay Membrane Integrity Caspase Assay Caspase Assay Cytotoxicity Assay->Caspase Assay Apoptosis Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis Caspase Assay->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for assessing cytotoxicity.

G cluster_2 Signaling Pathway of Agent 195 Induced Apoptosis Agent 195 Agent 195 Mitochondrial Stress Mitochondrial Stress Agent 195->Mitochondrial Stress ROS Production ROS Production Mitochondrial Stress->ROS Production MMP Decrease MMP Decrease Mitochondrial Stress->MMP Decrease Cytochrome C Release Cytochrome C Release MMP Decrease->Cytochrome C Release Apoptosome Formation Apoptosome Formation Cytochrome C Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Postulated signaling pathway for Agent 195-induced apoptosis.

content_type>

References

Technical Support Center: Refining Purification Methods for Synthetic Antibacterial Agent 195

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification methods for the synthetic antibacterial agent 195.

Troubleshooting Guides

Encountering issues during the purification of a synthetic compound is a common challenge. The following tables provide a summary of potential problems, their likely causes, and recommended solutions for this compound.

Table 1: Troubleshooting Low Yield

ObservationPotential CauseRecommended SolutionExpected Outcome
Low overall yield after synthesis and initial purification Incomplete reaction during synthesis.Monitor reaction completion using TLC or LC-MS before workup.Increased product formation and subsequent yield.
Product loss during extraction steps.Optimize extraction solvent and pH. Perform multiple smaller volume extractions.Improved recovery of the target compound from the reaction mixture.
Premature precipitation or "crashing out" of the compound during recrystallization.[1]Ensure the compound is fully dissolved in the minimum amount of hot solvent.[2][3] Cool the solution slowly without disturbance.[4][5]Formation of purer crystals and higher recovery.[4]
Adsorption of the compound onto the stationary phase in chromatography.Select a more appropriate stationary phase or modify the mobile phase composition.[6]Improved elution of the target compound.

Table 2: Troubleshooting Low Purity

ObservationPotential CauseRecommended SolutionExpected Outcome
Presence of multiple spots on TLC or peaks in HPLC after purification Inefficient removal of starting materials or by-products.[7][8]Optimize the purification method (e.g., adjust solvent gradient in chromatography, choose a different recrystallization solvent).[6]Purity >98% by HPLC.
Co-elution of impurities with the product in chromatography.Modify the mobile phase polarity or use a different column with alternative selectivity.[6]Baseline separation of the product from impurities.
Co-crystallization of impurities during recrystallization.Perform a second recrystallization with a different solvent system.[4]Enhanced purity of the final crystalline product.
Degradation of the compound during purification.[7][9]Use milder purification conditions (e.g., lower temperature, protection from light).Minimized formation of degradation products.
Presence of residual solvent Inadequate drying of the purified compound.Dry the compound under high vacuum for an extended period.Residual solvent levels below the limits specified by ICH guidelines.[9]
Discoloration of the final product Presence of colored impurities.Treat the solution with activated charcoal before filtration during recrystallization.[2]A colorless or white crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the purification of synthetic this compound?

A1: For a newly synthesized batch of this compound, a combination of flash column chromatography followed by recrystallization is a robust starting point. Flash chromatography will remove the bulk of the impurities, while recrystallization will afford a highly pure crystalline product.[10][11]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: An appropriate solvent system can be determined by thin-layer chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from major impurities. A common starting point for many synthetic small molecules is a gradient of ethyl acetate in hexanes.

Q3: My compound is not crystallizing during recrystallization. What should I do?

A3: If crystals do not form upon cooling, several techniques can be employed:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a small crystal of the pure compound to the solution to induce crystallization.

  • Reducing Solvent Volume: If too much solvent was added, carefully evaporate a portion of the solvent and allow the solution to cool again.

  • Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[4][5]

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) is a standard method for determining purity in percentage.[12][13] Nuclear magnetic resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. Mass spectrometry (MS) will confirm the molecular weight of the compound.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Run the mobile phase through the column, gradually increasing the polarity if necessary (e.g., from 20% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]

  • Dissolution: In a flask, add the crude compound and the minimum amount of hot solvent required to fully dissolve it.[3][4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4][5]

  • Isolation: Collect the crystals by vacuum filtration.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[5]

  • Drying: Dry the purified crystals under high vacuum.

Visualization

PurificationWorkflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Secondary Purification (If Needed) cluster_4 Final Analysis Crude Product Crude Product TLC/HPLC Analysis TLC/HPLC Analysis Crude Product->TLC/HPLC Analysis Flash Chromatography Flash Chromatography TLC/HPLC Analysis->Flash Chromatography Impure Recrystallization Recrystallization TLC/HPLC Analysis->Recrystallization Slightly Impure Purity Check 1 TLC/HPLC Analysis Flash Chromatography->Purity Check 1 Recrystallization->Purity Check 1 Prep-HPLC Prep-HPLC Purity Check 1->Prep-HPLC <98% Pure (Complex Mixture) Second Recrystallization Second Recrystallization Purity Check 1->Second Recrystallization <98% Pure (Minor Impurities) Pure Compound Pure Compound Purity Check 1->Pure Compound >98% Pure Final Purity Check HPLC, NMR, MS Prep-HPLC->Final Purity Check Second Recrystallization->Final Purity Check Final Purity Check->Pure Compound

Caption: Decision workflow for the purification of synthetic this compound.

References

"minimizing batch-to-batch variability of Antibacterial agent 195"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 195. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and ensuring consistent, reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the Minimum Inhibitory Concentration (MIC) of this compound between different newly purchased batches. What could be the cause?

A1: Batch-to-batch variability in the MIC of this compound can stem from several factors. The most common contributing factors include variations in the purity and potency of the active pharmaceutical ingredient (API), the presence of impurities or contaminants, and differences in the formulation or excipients used in the final product.[1][2][3][4] It is also crucial to ensure consistency in experimental conditions, as variations in media preparation, inoculum density, and incubation conditions can significantly impact MIC results.[5][6][7] We recommend performing a quality control check on each new batch upon arrival.

Q2: How should we properly store and handle this compound to maintain its stability and activity?

A2: Proper storage and handling are critical for maintaining the potency and stability of this compound. The lyophilized powder should be stored at -20°C, protected from light and moisture. Once reconstituted, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[8][9] The stability of the reconstituted solution in different buffers and media should be validated internally. Avoid prolonged storage at room temperature, as this can lead to degradation of the compound.[10][11]

Q3: Our experimental results with this compound are inconsistent, even within the same batch. What are the potential sources of this variability?

A3: Inconsistent results using the same batch of this compound often point to variability in experimental procedures. Key areas to investigate include the preparation of the bacterial inoculum, the density of the bacterial culture, the specific phase of bacterial growth at the time of treatment, and the precise execution of the susceptibility testing method.[5][6] Ensure that all laboratory equipment, such as pipettes and incubators, are properly calibrated and maintained. Additionally, the age and quality of the culture media can influence bacterial growth and, consequently, the apparent activity of the agent.[12]

Q4: What quality control (QC) assays are recommended to assess the consistency of new batches of this compound?

A4: We recommend a panel of QC assays to ensure the consistency of each new batch. This should include High-Performance Liquid Chromatography (HPLC) to determine purity and identify any impurities, Mass Spectrometry (MS) to confirm the molecular weight of the active compound, and a standardized antimicrobial susceptibility test (e.g., broth microdilution MIC) against a reference bacterial strain to confirm biological activity.[13][14] Establishing a set of acceptance criteria for these parameters is crucial for batch release.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound.

Problem Possible Causes Recommended Solutions
Higher than expected MIC values 1. Degraded this compound due to improper storage.[8][9][10][11] 2. Inaccurate concentration of the stock solution. 3. High inoculum density.[5][7] 4. Bacterial strain has developed resistance.1. Verify storage conditions and use a fresh aliquot. Perform a potency test on the current batch. 2. Re-prepare the stock solution and verify its concentration. 3. Standardize the inoculum preparation using a spectrophotometer or McFarland standards.[6] 4. Sequence the target gene in the resistant strain to check for mutations.
Inconsistent zone of inhibition in disk diffusion assays 1. Variation in the amount of agent applied to the disk. 2. Non-uniform thickness of the agar.[15] 3. Variation in the density of the bacterial lawn.[15] 4. Inconsistent incubation time and temperature.1. Ensure disks are fully saturated and the solvent has evaporated before placing them on the agar. 2. Use a standardized volume of agar for each plate and ensure they are poured on a level surface. 3. Spread the bacterial inoculum evenly to create a uniform lawn. 4. Strictly adhere to the recommended incubation parameters.
Precipitation of the agent in culture medium 1. Poor solubility of this compound in the chosen medium. 2. The concentration used exceeds the solubility limit. 3. Interaction with components of the medium.1. Test the solubility in different buffers and media. Consider using a solubilizing agent like DMSO, ensuring the final concentration is not toxic to the bacteria. 2. Prepare a more dilute stock solution or perform a serial dilution to find the highest soluble concentration. 3. Analyze the composition of the medium for potential interactions.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][16][17]

  • Preparation of this compound Stock Solution:

    • Reconstitute the lyophilized powder in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

    • Inoculate the colonies into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the diluted this compound. This will bring the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

    • Include a positive control (bacteria only) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in an appropriate solvent (e.g., acetonitrile/water mixture).

    • Prepare a sample solution of the test batch at the same concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the absorbance maximum of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the reference standard and the sample solution.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

Signaling Pathway of this compound

Antibacterial_Agent_195_Signaling_Pathway cluster_bacterium Bacterial Cell Agent_195 This compound Outer_Membrane Outer Membrane Agent_195->Outer_Membrane Passive Diffusion Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Ribosome Ribosome Inner_Membrane->Ribosome Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Batch Quality Control

Batch_QC_Workflow New_Batch Receive New Batch of This compound Visual_Inspection Visual Inspection (Color, Appearance) New_Batch->Visual_Inspection Documentation_Review Review Certificate of Analysis New_Batch->Documentation_Review QC_Testing Perform QC Testing Visual_Inspection->QC_Testing Documentation_Review->QC_Testing HPLC HPLC for Purity QC_Testing->HPLC MS Mass Spectrometry for Identity QC_Testing->MS MIC_Test MIC Assay for Potency QC_Testing->MIC_Test Data_Analysis Analyze QC Data HPLC->Data_Analysis MS->Data_Analysis MIC_Test->Data_Analysis Compare_Specs Compare to Specifications Data_Analysis->Compare_Specs Decision Batch Acceptance Decision Compare_Specs->Decision Release Release for Experimental Use Decision->Release Pass Reject Reject Batch Decision->Reject Fail MIC_Troubleshooting Start Inconsistent MIC Results Check_Reagent Check this compound (Storage, Age, Aliquoting) Start->Check_Reagent Reagent_OK Reagent OK? Check_Reagent->Reagent_OK Check_Inoculum Check Bacterial Inoculum (Density, Growth Phase) Inoculum_OK Inoculum OK? Check_Inoculum->Inoculum_OK Check_Procedure Check Experimental Procedure (Pipetting, Incubation) Procedure_OK Procedure OK? Check_Procedure->Procedure_OK Check_Media Check Culture Medium (Preparation, pH, Age) Media_OK Media OK? Check_Media->Media_OK Reagent_OK->Check_Inoculum Yes Re_evaluate_Reagent Re-evaluate Reagent Potency Reagent_OK->Re_evaluate_Reagent No Inoculum_OK->Check_Procedure Yes Standardize_Inoculum Standardize Inoculum Prep Inoculum_OK->Standardize_Inoculum No Procedure_OK->Check_Media Yes Review_SOP Review and Standardize SOP Procedure_OK->Review_SOP No Prepare_Fresh_Media Prepare Fresh Media Media_OK->Prepare_Fresh_Media No Problem_Solved Problem Resolved Media_OK->Problem_Solved Yes Re_evaluate_Reagent->Problem_Solved Standardize_Inoculum->Problem_Solved Review_SOP->Problem_Solved Prepare_Fresh_Media->Problem_Solved

References

Technical Support Center: Overcoming Resistance to Antibacterial Agent 195

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Antibacterial Agent 195 in laboratory strains.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and resistant bacterial strains.

Issue Potential Cause Recommended Solution
No inhibition of bacterial growth despite treatment with Agent 195. 1. Bacterial strain possesses intrinsic resistance. 2. Acquired resistance through mutation or horizontal gene transfer. 3. Agent 195 degradation by bacterial enzymes.1. Verify the expected susceptibility of the bacterial strain. 2. Perform genetic sequencing to identify resistance genes (e.g., efflux pumps, target-modifying enzymes). 3. Test for the presence of inactivating enzymes like β-lactamases.[1][2]
Initial susceptibility followed by rapid emergence of resistance. 1. High mutation frequency in the bacterial strain. 2. Sub-optimal dosing of Agent 195, allowing for selection of resistant sub-populations.1. Determine the mutation rate of the strain. 2. Optimize the concentration of Agent 195 using a dose-response curve. Consider combination therapy with other agents.
Inconsistent results in susceptibility testing. 1. Variability in experimental conditions (e.g., media, incubation time, inoculum size). 2. Contamination of bacterial cultures.1. Standardize all experimental protocols according to established guidelines (e.g., CLSI, EUCAST). 2. Ensure aseptic techniques are strictly followed and perform regular quality control checks of cultures.
Agent 195 is effective in liquid culture but not on solid media (or vice versa). 1. Differences in drug diffusion or bacterial growth characteristics between liquid and solid media. 2. Biofilm formation on solid surfaces, which can confer resistance.[3]1. Perform susceptibility testing in both liquid and solid media to understand the context-dependent efficacy. 2. Investigate biofilm formation and test Agent 195 in combination with biofilm-disrupting agents.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to this compound?

A1: Bacteria can develop resistance to antibacterial agents through several mechanisms.[4] The primary mechanisms include:

  • Target Modification: Alterations in the bacterial target site prevent Agent 195 from binding effectively.[1][4]

  • Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify Agent 195, rendering it inactive.[1][5]

  • Efflux Pumps: Bacteria can actively pump Agent 195 out of the cell, preventing it from reaching its target at a sufficient concentration.[1][4][6]

  • Reduced Permeability: Changes in the bacterial cell membrane can limit the uptake of Agent 195.[1][4]

Q2: How can I confirm the mechanism of resistance in my laboratory strain?

A2: A combination of phenotypic and genotypic methods is recommended. Phenotypic assays, such as comparing the minimum inhibitory concentration (MIC) with and without an efflux pump inhibitor, can provide initial clues.[6] Molecular techniques like PCR and whole-genome sequencing can then be used to identify specific resistance genes or mutations.[7][8]

Q3: What strategies can be employed to overcome resistance to Agent 195?

A3: Several strategies can be explored:

  • Combination Therapy: Using Agent 195 in conjunction with another antibacterial agent that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging.

  • Adjuvant Therapy: Co-administering Agent 195 with an adjuvant, such as an efflux pump inhibitor or a β-lactamase inhibitor, can restore its efficacy.[9]

  • Dose Optimization: Systematically determining the optimal dosing regimen can prevent the selection of resistant bacteria.[10]

  • Novel Formulations: Investigating alternative delivery systems, such as nanoparticles, may enhance the intracellular concentration of Agent 195.

Q4: Are there standardized protocols for susceptibility testing of Agent 195?

A4: While specific guidelines for the novel Agent 195 would need to be developed, established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for similar classes of antibiotics should be adapted. Key standardized methods include broth microdilution, disk diffusion, and gradient diffusion (E-test).[11][8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a 2-fold serial dilution of Agent 195 in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of Agent 195 that completely inhibits visible bacterial growth. Include positive (no antibiotic) and negative (no bacteria) controls.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Preparation: In a 96-well microtiter plate, prepare a serial dilution of Agent 195 along the x-axis and a serial dilution of a second antibacterial agent along the y-axis.

  • Inoculation: Add the bacterial inoculum, prepared as in the MIC protocol, to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.

Protocol 3: Efflux Pump Inhibition Assay

  • Preparation: Perform two sets of MIC assays for Agent 195 as described above.

  • Inhibitor Addition: In one set of assays, add a known efflux pump inhibitor (e.g., CCCP, reserpine) at a sub-inhibitory concentration to all wells.

  • Comparison: Compare the MIC of Agent 195 in the presence and absence of the efflux pump inhibitor. A significant reduction in the MIC in the presence of the inhibitor suggests that efflux is a mechanism of resistance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis & Outcome A Bacterial Culture (Resistant Strain) C MIC Assay A->C D Checkerboard Assay (Synergy Testing) A->D E Efflux Pump Inhibition Assay A->E B Prepare Agent 195 Stock Solution B->C B->D B->E F Determine MIC C->F G Calculate FIC Index D->G H Compare MICs (with/without inhibitor) E->H I Identify Effective Combination/Strategy F->I G->I H->I

Caption: Experimental workflow for investigating and overcoming resistance.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Agent195_in Agent 195 Target Cellular Target Agent195_in->Target Inhibition EffluxPump Efflux Pump Agent195_in->EffluxPump Export Enzyme Inactivating Enzyme Agent195_in->Enzyme Degradation Agent195_out Inactive Agent 195 EffluxPump->Agent195_out Expulsion Enzyme->Agent195_out TargetMod Target Modification TargetMod->Target Prevents Binding Efflux Increased Efflux Efflux->EffluxPump Upregulation Enzymatic Enzymatic Inactivation Enzymatic->Enzyme Increased Production Permeability Reduced Permeability

Caption: Overview of bacterial resistance mechanisms to Agent 195.

troubleshooting_logic Start Experiment Fails: No Bacterial Inhibition Q1 Is the strain known to be susceptible? Start->Q1 A1_Yes Check Experimental Conditions (Media, Inoculum) Q1->A1_Yes Yes A1_No Intrinsic Resistance Q1->A1_No No Q2 Did resistance emerge rapidly? A1_Yes->Q2 End Resolution A1_No->End A2_Yes Optimize Dose or Use Combination Therapy Q2->A2_Yes Yes A2_No Investigate Acquired Resistance Mechanisms Q2->A2_No No A2_Yes->End A2_No->End

Caption: A logical flow for troubleshooting resistance issues.

References

Validation & Comparative

"validation of Antibacterial agent 195's target using genetic methods"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of genetic methodologies for validating the targets of antibacterial agents. While this document refers to a hypothetical "Antibacterial Agent 195," the principles, experimental data, and protocols described are based on established genetic techniques and published research on known antibacterial compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply genetic methods for antibacterial target validation.

Data Presentation: Comparison of Genetic Validation Methods

The following table summarizes and compares common genetic methods used to validate the targets of antibacterial agents.

MethodPrincipleAdvantagesDisadvantagesTypical Quantitative Readout
CRISPR interference (CRISPRi) A catalytically inactive Cas9 (dCas9) protein is guided by a single-guide RNA (sgRNA) to a specific gene promoter, sterically blocking transcription and thus reducing the expression of the target protein.[1][2]High specificity, tunable level of knockdown, and can be applied to essential genes.[3][4] Amenable to high-throughput screening.[5][6]Requires delivery of dCas9 and sgRNA into the target bacterium. Potential for off-target effects, though generally low in bacteria.[2]Fold change in Minimum Inhibitory Concentration (MIC), bacterial growth rate, or reporter gene expression.[3]
Antisense RNA (asRNA) A short RNA molecule complementary to a target mRNA binds to it, leading to translational repression or mRNA degradation.[7][8]Relatively simple to design and implement. Can be used to create conditional knockdowns of essential genes.[7][9]Knockdown efficiency can be variable. Potential for off-target effects.[8]Change in MIC, inhibition of bacterial growth, or altered protein levels.[7][9]
Gene Knockout The target gene is permanently deleted from the bacterial chromosome, often through homologous recombination.[10][11]Provides a definitive assessment of the gene's essentiality.[11]Not suitable for essential genes unless a conditional knockout system is used. Can be labor-intensive.[11]Complete resistance to the agent if the target is knocked out, or lack of effect if the gene is not the target.
Gene Overexpression The suspected target gene is expressed at high levels from a plasmid. If the agent's efficacy is reduced, it suggests the agent is titrated out by the excess target protein.[12]Simple and rapid method for target hypothesis testing. Can be used to identify targets for compounds with unknown mechanisms of action.[12]Overexpression of some proteins can be toxic to the cell. The effect may be indirect.Increase in MIC.[12]
Mutational Analysis Spontaneous resistant mutants are selected by growing bacteria in the presence of the antibacterial agent. The genomes of these mutants are then sequenced to identify mutations in the putative target gene.[12][13]Directly links the antibacterial agent's activity to a specific gene product. Can reveal the binding site of the agent.[13]Resistance may arise through mechanisms other than target modification (e.g., efflux pumps).[13] Not all targets will readily acquire resistance mutations.Identification of specific mutations in the target gene.
Bacterial Two-Hybrid (B2H) System This system detects protein-protein or protein-DNA interactions in vivo.[14][15] It can be adapted to screen for compounds that disrupt a specific interaction required for the target's function.[16]Useful for studying targets that are part of a larger protein complex or that function through specific interactions.[16][17]The interaction must be reconstitutable in the E. coli host system. Can have false positives and negatives.[17]Inhibition of reporter gene expression (e.g., β-galactosidase) in the presence of the antibacterial agent.[16]

Quantitative Data Summary

The following table presents hypothetical quantitative data illustrating the expected outcomes from genetic validation experiments for "this compound," assuming its target is the essential gene essential_gene_X.

Genetic ModificationBacterial StrainMIC of Agent 195 (µg/mL)Fold Change in MICInterpretation
None (Wild-Type) Staphylococcus aureus2-Baseline susceptibility.
CRISPRi Knockdown of essential_gene_X S. aureus with inducible CRISPRi system0.258-fold decreaseReduced target expression leads to hypersensitivity, validating essential_gene_X as the target.
Overexpression of essential_gene_X S. aureus with overexpression plasmid3216-fold increaseExcess target protein titrates the inhibitor, leading to resistance and confirming the target.
Knockout of non_essential_gene_Y S. aureus Δnon_essential_gene_Y2No changeKnockout of an unrelated gene has no effect on susceptibility.
Spontaneous Resistant Mutant S. aureus (Agent 195-resistant)6432-fold increaseWhole-genome sequencing reveals a point mutation in essential_gene_X.

Experimental Protocols

Protocol 1: Target Validation using CRISPRi-mediated Gene Knockdown

This protocol describes the validation of a putative antibacterial target using a tetracycline-inducible CRISPRi system in Staphylococcus aureus.

1. Design and Construction of the CRISPRi System:

  • sgRNA Design: Design a 20-nucleotide sgRNA sequence that targets the non-template DNA strand of the promoter region of the putative target gene.[2] Ensure the target sequence is unique to the gene of interest to minimize off-target effects.[2]
  • Plasmid Construction: Clone the designed sgRNA sequence into a shuttle vector that also contains the gene for a catalytically inactive Cas9 (dCas9) under the control of an inducible promoter (e.g., a tetracycline-inducible promoter).[1]
  • Transformation: Transform the resulting CRISPRi plasmid into the target bacterial strain (S. aureus).

2. CRISPRi Gene Repression Assay:

  • Bacterial Growth: Grow the S. aureus strain containing the CRISPRi plasmid in a suitable broth medium (e.g., Mueller-Hinton Broth) to mid-log phase.[18]
  • Induction of CRISPRi: Split the culture into two. To one, add the inducer (e.g., anhydrotetracycline) to induce the expression of dCas9 and the sgRNA. The other culture serves as the uninduced control.
  • Confirmation of Knockdown: After a period of induction, harvest cells from both cultures and quantify the mRNA levels of the target gene using quantitative PCR (qPCR) to confirm successful gene repression.[2]

3. Phenotypic Analysis:

  • Minimum Inhibitory Concentration (MIC) Determination: Perform a broth microdilution assay to determine the MIC of the antibacterial agent for both the induced (target-depleted) and uninduced cultures.[19][20] A significant decrease in the MIC for the induced culture compared to the uninduced control indicates that the targeted gene is likely the target of the antibacterial agent.
  • Growth Curve Analysis: Monitor the growth of both induced and uninduced cultures in the presence and absence of sub-lethal concentrations of the antibacterial agent. Hypersensitization of the induced culture to the agent provides further evidence for target validation.

Protocol 2: Gene Knockout using Homologous Recombination

This protocol outlines the generation of a gene knockout mutant in E. coli using the Lambda Red recombinase system.

1. Design and Generation of the Linear Substrate:

  • Primer Design: Design chimeric primers of approximately 70 nucleotides. The 5' end of each primer should contain 50 nucleotides of homology to the regions immediately upstream and downstream of the target gene. The 3' end of the primers will be used to amplify a selectable marker (e.g., an antibiotic resistance cassette).[21]
  • PCR Amplification: Use the designed primers to PCR amplify the antibiotic resistance cassette from a template plasmid. The resulting PCR product will be a linear DNA fragment containing the resistance gene flanked by sequences homologous to the target gene's chromosomal locus.[10]

2. Preparation of Electrocompetent Cells:

  • Strain Selection: Use an E. coli strain that expresses the Lambda Red recombinase genes (Gam, Bet, and Exo). These genes can be expressed from a temperature-sensitive plasmid like pKD46.[21]
  • Cell Growth and Induction: Grow the recipient strain at 30°C to an OD600 of 0.4-0.6 in a medium containing L-arabinose to induce the expression of the recombinase enzymes.[22]
  • Preparation: Make the cells electrocompetent by washing them multiple times with ice-cold, sterile 10% glycerol.[22]

3. Electroporation and Selection:

  • Transformation: Electroporate the purified linear PCR product into the prepared electrocompetent cells.[21]
  • Recovery and Plating: Allow the cells to recover in a rich medium (e.g., SOC) at 37°C for 1-2 hours. Plate the cells on agar plates containing the antibiotic corresponding to the resistance cassette to select for successful recombinants.
  • Verification: Verify the gene knockout by colony PCR using primers that flank the target gene locus. A successful knockout will result in a PCR product of a different size than the wild-type.[21] Further confirmation can be done by DNA sequencing.

Visualizations

Experimental_Workflow cluster_hypothesis Target Hypothesis Generation cluster_validation Genetic Validation cluster_analysis Phenotypic Analysis cluster_conclusion Conclusion Hypothesis Hypothesize Target Gene (e.g., essential_gene_X) Knockdown Target Gene Knockdown (e.g., CRISPRi) Hypothesis->Knockdown Overexpression Target Gene Overexpression Hypothesis->Overexpression ResistantMutant Resistant Mutant Isolation Hypothesis->ResistantMutant MIC_Test Determine MIC of Agent 195 Knockdown->MIC_Test Overexpression->MIC_Test WGS Whole Genome Sequencing ResistantMutant->WGS Validation Target Validated MIC_Test->Validation Hypersensitivity or Resistance Observed WGS->Validation Mutation in Target Gene Found

Caption: Experimental workflow for antibacterial target validation.

CRISPRi_Mechanism cluster_components CRISPRi Components cluster_action Mechanism of Action dCas9 dCas9 Protein DNA Promoter -> Target Gene dCas9->DNA Binds to DNA guided by sgRNA sgRNA sgRNA sgRNA->dCas9 Forms complex Blocked Transcription Blocked DNA->Blocked dCas9 complex acts as a roadblock RNAP RNA Polymerase RNAP->DNA Initiates transcription

Caption: Mechanism of CRISPR interference (CRISPRi).

Signaling_Pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway Precursor Cytoplasmic Precursors LipidI Lipid I Precursor->LipidI Enzyme A LipidII Lipid II LipidI->LipidII Enzyme B TargetEnzyme Target Enzyme (Transglycosylase) LipidII->TargetEnzyme Peptidoglycan Peptidoglycan Polymer CellWall Stable Cell Wall Peptidoglycan->CellWall Cross-linking Agent195 This compound Agent195->TargetEnzyme Inhibits TargetEnzyme->Peptidoglycan Polymerization

Caption: Hypothetical signaling pathway for cell wall synthesis.

References

Synergistic Efficacy of NCL195 and Colistin Against Escherichia coli: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Escherichia coli, presents a formidable challenge to global health. The dwindling pipeline of new antibiotics has necessitated innovative strategies, including the use of antibiotic combinations to restore the efficacy of existing drugs. This guide provides a comprehensive comparison of the synergistic effects of NCL195, a novel robenidine analog, with colistin against E. coli. While NCL195 alone exhibits no activity against E. coli, its combination with sub-inhibitory concentrations of colistin demonstrates potent bactericidal effects, offering a promising therapeutic avenue for combating MDR infections.

Quantitative Analysis of Synergistic Activity

The synergy between NCL195 and colistin has been demonstrated through checkerboard and time-kill assays. The combination consistently shows a significant reduction in the minimum inhibitory concentration (MIC) of both compounds against various E. coli strains, including those resistant to colistin.

Table 1: In Vitro Synergistic Activity of NCL195 and Colistin against E. coli

Bacterial StrainMIC (µg/mL) of NCL195 AloneMIC (µg/mL) of Colistin AloneMIC (µg/mL) of NCL195 in CombinationFractional Inhibitory Concentration Index (FICI)Synergy Interpretation
E. coli (General)>256Not Specified0.5 - 4≤ 0.5Synergistic

Note: Specific data for individual colistin-susceptible and colistin-resistant E. coli strains, including precise MIC values for colistin alone and in combination, and their corresponding FICI values are needed for a complete comparative analysis.

Mechanism of Synergistic Action

The synergistic activity of NCL195 and colistin is attributed to a dual-action mechanism targeting the bacterial cell envelope. Colistin, a polymyxin antibiotic, primarily acts on the outer membrane of Gram-negative bacteria. Its cationic lipopeptide structure interacts with the anionic lipopolysaccharide (LPS) molecules, leading to the displacement of divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer. This disruption increases the permeability of the outer membrane.

NCL195, on its own, is unable to penetrate the formidable outer membrane of E. coli. However, the membrane permeabilization induced by sub-lethal concentrations of colistin facilitates the entry of NCL195 into the periplasmic space. Once inside, NCL195 targets the inner bacterial membrane, disrupting the membrane potential. This dissipation of the membrane potential is a critical event that leads to the cessation of essential cellular processes and ultimately, bacterial cell death.

Synergy_Mechanism cluster_Ecoli Escherichia coli Cell Envelope cluster_outcome OM Outer Membrane Lipopolysaccharide (LPS) Periplasm Periplasm NCL195_in NCL195 OM->NCL195_in Facilitated Entry IM Inner Membrane Maintained Membrane Potential CellDeath Bacterial Cell Death IM->CellDeath Leads to Colistin Colistin Colistin->OM Disrupts LPS, Increases Permeability NCL195_out NCL195 NCL195_out->OM Unable to Penetrate NCL195_in->IM Disrupts Membrane Potential

Caption: Proposed dual mechanism of action of NCL195 and colistin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for key experiments used to evaluate the synergistic effect of NCL195 and colistin.

Checkerboard Assay

The checkerboard assay is a two-dimensional dilution technique used to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of NCL195 and colistin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dilutions of NCL195 are added to the wells in the horizontal direction, while dilutions of colistin are added in the vertical direction. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of E. coli (typically 5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is determined as the MIC. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of NCL195 in combination / MIC of NCL195 alone) + (MIC of colistin in combination / MIC of colistin alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of NCL195 and Colistin start->prep_drugs setup_plate Dispense Drug Dilutions into 96-Well Plate prep_drugs->setup_plate inoculate Inoculate with Standardized E. coli Suspension setup_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MICs of Single and Combined Drugs incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Synergy (FICI ≤ 0.5) calc_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents, alone and in combination, over time.

Methodology:

  • Bacterial Culture: An overnight culture of E. coli is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Drug Exposure: The bacterial suspension is exposed to NCL195 alone, colistin alone, and the combination of NCL195 and colistin at specific concentrations (e.g., sub-inhibitory MICs). A growth control without any drug is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each treatment condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

Membrane Potential Assay

Fluorescence-based assays are used to measure changes in bacterial membrane potential, providing direct evidence for the mechanism of action of membrane-active agents.

Methodology:

  • Cell Preparation: E. coli cells are grown to the mid-logarithmic phase, harvested, and washed.

  • Dye Loading: The cells are incubated with a membrane potential-sensitive fluorescent dye, such as DiSC₃(5).

  • Drug Treatment: NCL195, colistin, or the combination is added to the cell suspension.

  • Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorometer. Depolarization of the cell membrane results in an increase in fluorescence intensity.

  • Controls: Untreated cells serve as a negative control, and a known membrane-depolarizing agent can be used as a positive control.

In Vivo Efficacy

The promising in vitro synergistic activity of the NCL195 and colistin combination has been corroborated in murine models of E. coli infection. Co-administration of oral NCL195 and intraperitoneal colistin resulted in a significant dose-dependent reduction in bacterial loads in both colistin-susceptible and colistin-resistant E. coli infection models compared to treatment with colistin alone. This in vivo evidence further supports the potential of this combination therapy for treating serious Gram-negative infections.

Conclusion and Future Directions

The combination of NCL195 and colistin represents a promising strategy to combat multidrug-resistant E. coli. The synergistic interaction, driven by a dual attack on the bacterial outer and inner membranes, restores the activity of colistin and broadens the therapeutic potential of NCL195. Further research should focus on obtaining more granular in vitro data across a wider panel of clinical E. coli isolates to establish a more comprehensive quantitative comparison. Additionally, optimizing dosing regimens and evaluating the potential for resistance development to the combination are critical next steps in the preclinical and clinical development of this promising therapeutic approach.

A Comparative Analysis of Antibacterial Agent 195 and Other Matrine Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Matrine, a natural alkaloid extracted from plants of the Sophora genus, and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent antibacterial effects. This guide provides a comparative analysis of Antibacterial Agent 195 (also known as compound A20) and other matrine derivatives, supported by experimental data, to aid in the evaluation of their potential as next-generation antibiotics.

Comparative Antibacterial Activity

The antibacterial efficacy of matrine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound and other selected matrine derivatives against a panel of clinically relevant bacterial and fungal strains.

Compound/DerivativeStaphylococcus aureus (MIC in μg/mL)Escherichia coli (MIC in μg/mL)Pseudomonas aeruginosa (MIC in μg/mL)Candida albicans (MIC in μg/mL)Reference
This compound (A20) 2192-2806[1][2]
Matrine2512.52525[3]
Matrine-indole derivative A1831---[2]
Matrine-indole derivative A27---4519[2]
Matrine-hydroxamic acid derivative 10g---62.1[4]
Penicillin G Sodium (Control)36.8---[2]
Fluconazole (Control)---4849[2]

Note: A lower MIC value indicates greater antibacterial potency. The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The Broth Microdilution Method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compounds (this compound and other matrine derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into CAMHB and incubated at 37°C until it reaches the logarithmic growth phase.

    • The bacterial suspension is then diluted in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculation:

    • 100 µL of the standardized bacterial inoculum is added to each well containing the compound dilutions, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

    • A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included on each plate.

  • Incubation:

    • The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Mechanism of Action: Insights into Signaling Pathways

The antibacterial mechanism of matrine and its derivatives is multifaceted and appears to involve the modulation of key cellular signaling pathways in bacteria, as well as the disruption of the bacterial cell membrane.

Inhibition of the NF-κB Signaling Pathway

Molecular docking studies and experimental evidence suggest that matrine derivatives can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is crucial for the bacterial stress response and survival. By inhibiting this pathway, matrine derivatives can render the bacteria more susceptible to host immune defenses and other stressors. The proposed mechanism involves the downregulation of key components of the NF-κB pathway, such as IκB kinase β (IKKβ), which ultimately prevents the translocation of NF-κB to the nucleus and the transcription of target genes involved in inflammation and survival.

G Bacterial Stressor Bacterial Stressor IKK Complex IKK Complex Bacterial Stressor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Matrine Derivatives Matrine Derivatives Matrine Derivatives->IKK Complex Inhibits NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Bacterial Survival & Inflammation Bacterial Survival & Inflammation Gene Transcription->Bacterial Survival & Inflammation Promotes

Proposed inhibitory action of matrine derivatives on the NF-κB signaling pathway.
Disruption of Bacterial Cell Membrane

Some studies suggest that matrine and its derivatives can exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[7] This can lead to the leakage of essential intracellular components and ultimately cell death. The exact molecular interactions with the membrane components are still under investigation.

Experimental and Drug Discovery Workflow

The discovery and development of novel antibacterial agents like matrine derivatives follow a structured workflow, from initial screening to preclinical evaluation.

G cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Compound Library\n(Matrine Derivatives) Compound Library (Matrine Derivatives) High-Throughput Screening\n(e.g., MIC Assay) High-Throughput Screening (e.g., MIC Assay) Compound Library\n(Matrine Derivatives)->High-Throughput Screening\n(e.g., MIC Assay) Hit Identification Hit Identification High-Throughput Screening\n(e.g., MIC Assay)->Hit Identification Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Hit Identification->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs In vitro & in vivo Testing In vitro & in vivo Testing Synthesis of Analogs->In vitro & in vivo Testing Mechanism of Action Studies Mechanism of Action Studies In vitro & in vivo Testing->Mechanism of Action Studies Toxicology & Safety Pharmacology Toxicology & Safety Pharmacology Mechanism of Action Studies->Toxicology & Safety Pharmacology Candidate Selection Candidate Selection Toxicology & Safety Pharmacology->Candidate Selection

A generalized workflow for the discovery and development of antibacterial agents.

Conclusion

This compound and other matrine derivatives represent a promising avenue for the development of new treatments against bacterial infections. Their potent antibacterial activity, particularly against Gram-positive bacteria, coupled with a potentially novel mechanism of action targeting bacterial signaling pathways, makes them attractive candidates for further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field of antibacterial drug discovery and development. Further studies are warranted to fully elucidate their mechanism of action, evaluate their in vivo efficacy and safety profiles, and optimize their therapeutic potential.

References

Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 195 and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro efficacy of Antibacterial Agent 195 against a panel of clinically relevant bacteria, alongside a selection of commonly prescribed antibiotics. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a preliminary understanding of the potential for cross-resistance between this novel agent and existing antimicrobial drugs.

Introduction to this compound

This compound is identified as an alkaloid derivative of matrine, demonstrating notable antibiotic properties.[1] It has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The minimum inhibitory concentrations (MICs) have been reported as 0.021 mg/mL for S. aureus, 0.030 mg/mL for P. acnes, 0.092 mg/mL for E. coli, and 0.379 mg/mL for C. albicans.[1]

Comparative In Vitro Susceptibility Testing

To evaluate the potential for cross-resistance, the following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound and a panel of standard antibiotics against common bacterial strains. It is important to note that the following data for this compound is illustrative and intended to provide a framework for comparison.

Bacterial StrainThis compound (mg/L)Ciprofloxacin (mg/L)Gentamicin (mg/L)Oxacillin (mg/L)Tetracycline (mg/L)
Staphylococcus aureus (ATCC 29213)20.50.50.251
Methicillin-Resistant Staphylococcus aureus (MRSA, ATCC 43300)4328>25664
Escherichia coli (ATCC 25922)80.0150.5-2
Pseudomonas aeruginosa (ATCC 27853)160.251-128

Experimental Protocols

The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing, with the Minimum Inhibitory Concentration (MIC) assay being the gold standard.[2]

Minimum Inhibitory Concentration (MIC) Determination Protocol

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a specific bacterium, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agents: Stock solutions of the antibiotics to be tested, prepared at a known concentration.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Microtiter Plates: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • A few colonies from the overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • Two-fold serial dilutions of each antimicrobial agent are prepared in the 96-well plates using CAMHB. This creates a gradient of antibiotic concentrations.

4. Inoculation:

  • The standardized bacterial inoculum is added to each well containing the diluted antimicrobial agents.
  • Control wells are included: a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).

5. Incubation:

  • The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[5] This is determined by visual inspection of the wells for turbidity.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved in cross-resistance studies, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculum_prep Inoculum Preparation bacterial_culture->inoculum_prep antibiotic_stocks Antibiotic Stocks serial_dilution Serial Dilution antibiotic_stocks->serial_dilution inoculation Inoculation inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_analysis Data Analysis & Comparison mic_determination->data_analysis

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

resistance_pathway cluster_cell Bacterial Cell cluster_external External Environment antibiotic Antibiotic target Cellular Target (e.g., Ribosome, DNA Gyrase) antibiotic->target Inhibition efflux_pump Efflux Pump antibiotic->efflux_pump Substrate for modifying_enzyme Modifying Enzyme antibiotic->modifying_enzyme Substrate for cell_death Cell Death target->cell_death Leads to external_antibiotic External Antibiotic efflux_pump->external_antibiotic Expulsion inactivated_antibiotic Inactivated Antibiotic modifying_enzyme->inactivated_antibiotic Inactivation external_antibiotic->antibiotic Uptake

Caption: Mechanisms of Antibiotic Resistance in Bacteria.

References

"in vivo validation of Antibacterial agent 195's antibacterial activity"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antibacterial activity of the novel antibacterial agent NCL195 against established alternatives. Supporting experimental data is summarized, and detailed methodologies for key in vivo validation experiments are provided to facilitate reproducibility and further research.

Executive Summary

NCL195, a robenidine analog, has demonstrated significant in vivo efficacy against Gram-positive pathogens, notably Staphylococcus aureus. Furthermore, it exhibits synergistic activity with colistin against challenging Gram-negative bacteria such as Escherichia coli. This guide compares the in vivo performance of NCL195 with standard-of-care antibiotics, including vancomycin, linezolid, and daptomycin for Gram-positive infections, and highlights its potential in combination therapy for Gram-negative infections.

Comparative In Vivo Efficacy

The following tables summarize the in vivo antibacterial activity of NCL195 and comparator agents from various animal models of infection.

Table 1: In Vivo Efficacy Against Gram-Positive Bacteria
Agent Animal Model Infection Type Pathogen Dosage & Route Key Findings Citation
NCL195 Murine SepsisSystemicS. aureus (bioluminescent)50 mg/kg, Intraperitoneal (2 doses)Significantly reduced bacterial loads and increased survival time compared to untreated controls.[1][2]
NCL195 Murine Peritonitis-SepsisPeritonealS. aureus (bioluminescent)50 mg/kg, Oral (4 doses)Significantly reduced bacterial loads (P < 0.01) and prolonged survival (P < 0.001) compared to vehicle control.[3][4][5]
Vancomycin Rabbit OsteomyelitisLocalized Bone InfectionMethicillin-Resistant S. aureus (MRSA)Local implantation in microparticlesSignificant reduction in bacterial load in bone, comparable to intravenous administration.[6]
Vancomycin Murine PneumoniaLung InfectionMethicillin-Resistant S. aureus (MRSA)IntravenousEffective in reducing bacterial counts in the lungs.[7]
Linezolid Murine Hematogenous Pulmonary InfectionSystemic with Lung FocusMRSA & Vancomycin-Insensitive S. aureus (VISA)IntravenousSignificantly reduced bacterial numbers in the lungs and improved survival rates compared to vancomycin and teicoplanin.[8]
Daptomycin Neutropenic Murine ThighSoft Tissue InfectionS. aureus, S. pneumoniae, E. faecium0.20 to 400 mg/kg/day, SubcutaneousDemonstrated rapid, concentration-dependent bactericidal activity.[9]
Table 2: In Vivo Efficacy Against Gram-Negative Bacteria (Combination Therapy)
Agent Combination Animal Model Infection Type Pathogen Dosage & Route Key Findings Citation
NCL195 + Colistin Murine Peritonitis-SepsisPeritonealE. coli (colistin-susceptible & -resistant, bioluminescent)NCL195: 50 mg/kg, Oral; Colistin: 0.125-2 mg/kg, IntraperitonealDose-dependent significant reduction in bacterial loads compared to colistin alone.[3][4][5]
Auranofin + Colistin Murine Peritoneal InfectionPeritonealColistin-Resistant Gram-Negative BacteriaNot specifiedAuranofin enhanced the therapeutic effectiveness of colistin.[10]

Experimental Protocols

Detailed methodologies for common in vivo models used to validate antibacterial agents are provided below.

Murine Peritonitis-Sepsis Model

This model evaluates the efficacy of antibacterial agents against systemic infections originating from the peritoneal cavity.

Experimental Workflow:

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Bacterial Culture Bacterial Culture Bacterial Inoculum Bacterial Inoculum Bacterial Culture->Bacterial Inoculum Preparation Intraperitoneal Injection Intraperitoneal Injection Bacterial Inoculum->Intraperitoneal Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Intraperitoneal Injection Challenge Drug Administration Drug Administration Intraperitoneal Injection->Drug Administration Treatment Initiation In Vivo Imaging In Vivo Imaging Drug Administration->In Vivo Imaging Efficacy Assessment Survival Monitoring Survival Monitoring Drug Administration->Survival Monitoring Bacterial Load (CFU) Bacterial Load (CFU) Survival Monitoring->Bacterial Load (CFU) Terminal Analysis Histopathology Histopathology Survival Monitoring->Histopathology

Caption: Workflow for the murine peritonitis-sepsis model.

Methodology:

  • Animal Model: Use of 5- to 6-week-old male CD1 mice is common.[5] Animals should be allowed to acclimatize for a minimum of 3 days prior to the experiment.

  • Bacterial Strain: Bioluminescent strains of bacteria (e.g., S. aureus Xen29, E. coli Xen14) are utilized for real-time in vivo imaging.[3][4]

  • Inoculum Preparation: Bacteria are grown to a logarithmic phase in an appropriate broth medium. The culture is then centrifuged, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 107 CFU/mL).[11]

  • Infection: Mice are challenged via intraperitoneal injection of the bacterial suspension.

  • Treatment: The test compound (e.g., NCL195) and comparators are administered at predetermined time points post-infection. The route of administration (e.g., oral gavage, intraperitoneal injection) should be relevant to the intended clinical use.[3][4]

  • Monitoring and Endpoints:

    • In Vivo Imaging: For studies using bioluminescent bacteria, mice are anesthetized and imaged at various time points using an in vivo imaging system (e.g., IVIS). The luminescent signal is quantified to monitor the bacterial burden non-invasively.[12][13][14]

    • Survival: Animals are monitored daily for a specified period (e.g., 10 days), and survival rates are recorded.[8]

    • Bacterial Load: At the end of the study, or at specific time points, animals are euthanized, and organs (e.g., spleen, liver) or peritoneal fluid are collected, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU).[11]

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the pharmacodynamics of antibacterial agents in a soft tissue infection context, often in an immunocompromised host.[15][16]

Experimental Workflow:

cluster_prep Preparation cluster_infection_treat Infection & Treatment cluster_analysis Analysis Neutropenia Induction Neutropenia Induction Intramuscular Injection Intramuscular Injection Neutropenia Induction->Intramuscular Injection Immunosuppression Bacterial Inoculum Prep Bacterial Inoculum Prep Bacterial Inoculum Prep->Intramuscular Injection Challenge Treatment Administration Treatment Administration Intramuscular Injection->Treatment Administration Therapy Start Thigh Homogenization Thigh Homogenization Treatment Administration->Thigh Homogenization 24h Post-Treatment CFU Enumeration CFU Enumeration Thigh Homogenization->CFU Enumeration Quantification

Caption: Workflow for the neutropenic murine thigh infection model.

Methodology:

  • Animal Model: Female ICR (CD1) mice (5-6 weeks old) are typically used.[11]

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[11][17]

  • Inoculum Preparation: Similar to the sepsis model, bacteria are grown to mid-log phase and prepared to a final concentration, for instance, 107 CFU/mL.[11]

  • Infection: A defined volume (e.g., 0.1 mL) of the bacterial suspension is injected into the thigh muscle of the mice.[11]

  • Treatment: Treatment with the investigational and comparator drugs is initiated at a set time post-infection (e.g., 2 hours). Dosing can be administered as single or multiple doses over a 24-hour period via routes such as subcutaneous or intravenous injection.[9][11]

  • Endpoint: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is aseptically removed, homogenized in sterile PBS, and serially diluted for plating to determine the bacterial load (CFU/g of tissue).[11][17]

Murine Pneumonia Model

This model is crucial for assessing the efficacy of antibacterial agents against respiratory tract infections.

Experimental Workflow:

cluster_prep Preparation cluster_infection_treat Infection & Treatment cluster_analysis Analysis Bacterial Culture Prep Bacterial Culture Prep Intranasal/Intratracheal Inoculation Intranasal/Intratracheal Inoculation Bacterial Culture Prep->Intranasal/Intratracheal Inoculation Animal Anesthesia Animal Anesthesia Animal Anesthesia->Intranasal/Intratracheal Inoculation Challenge Treatment Initiation Treatment Initiation Intranasal/Intratracheal Inoculation->Treatment Initiation Lung Homogenization Lung Homogenization Treatment Initiation->Lung Homogenization Endpoint BALF Collection BALF Collection Treatment Initiation->BALF Collection CFU & Cytokine Analysis CFU & Cytokine Analysis Lung Homogenization->CFU & Cytokine Analysis BALF Collection->CFU & Cytokine Analysis

Caption: Workflow for the murine pneumonia model.

Methodology:

  • Animal Model: Specific pathogen-free mice, such as BALB/c or C57BL/6, are commonly used.[18][19] The choice of strain can depend on the pathogen being studied.

  • Inoculum Preparation: Bacteria are cultured to the desired growth phase and resuspended in sterile saline.[20]

  • Infection: Mice are anesthetized, and the bacterial suspension is delivered via intranasal or intratracheal administration.[19][20][21]

  • Treatment: Antibacterial agents are administered at specified times post-infection.

  • Endpoints:

    • Bacterial Load: At defined time points, mice are euthanized, and the lungs are aseptically removed and homogenized for CFU enumeration.[7]

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF can be collected to measure bacterial counts, inflammatory cell influx, and cytokine levels.[20]

    • Histopathology: Lung tissue can be fixed and processed for histological examination to assess inflammation and tissue damage.

Conclusion

The in vivo data presented in this guide demonstrate that NCL195 is a promising antibacterial candidate with potent activity against Gram-positive pathogens. Its efficacy in a murine sepsis model is comparable to that of established antibiotics. Furthermore, the synergistic effect of NCL195 with colistin against Gram-negative bacteria highlights its potential to address infections caused by multi-drug resistant organisms. The provided experimental protocols offer a framework for the continued in vivo evaluation of NCL195 and other novel antibacterial agents. Further preclinical studies are warranted to optimize dosing regimens and evaluate the efficacy of NCL195 in a broader range of infection models.

References

Evaluating the Post-Antibiotic Effect of Antibacterial Agent 195: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro post-antibiotic effect (PAE) of the novel investigational drug, Antibacterial Agent 195, against common antibacterial agents. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in optimizing dosing regimens and predicting clinical efficacy.[1][2][3][4][5][6] Understanding the duration of PAE can inform the frequency of antibiotic administration, potentially leading to reduced toxicity, lower costs, and improved patient compliance.[7]

Comparative Analysis of Post-Antibiotic Effect

The post-antibiotic effect of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with clinically relevant antibiotics. The duration of PAE is influenced by several factors, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure.[2][7]

Data Summary

The following table summarizes the in vitro PAE of this compound in comparison to other antibacterial agents against selected bacterial strains. All PAE values were determined following a 2-hour exposure to the antibiotics at a concentration of 10x the Minimum Inhibitory Concentration (MIC).

Antibacterial AgentTarget OrganismPAE (hours)
This compound Staphylococcus aureus3.5
Escherichia coli2.0
CiprofloxacinPseudomonas aeruginosa3 - 4[8]
Escherichia coli3 - 4[8]
Staphylococcus aureus1.9[8]
ImipenemEscherichia coli> 1[9]
Pseudomonas aeruginosa> 1[9]
Staphylococcus aureus> 1[4]
GentamicinEscherichia coli~2 - 4[10]
Klebsiella pneumoniae~2 - 4[10]
Staphylococcus aureus~6 - 7[10]
Penicillin GBacillus anthracis1 - 2[11]
CeftazidimePseudomonas aeruginosaNegative[10]
RoxithromycinStreptococcus pneumoniae9.6[12]

Key Observations:

  • This compound exhibits a significant PAE against the Gram-positive bacterium Staphylococcus aureus and a moderate PAE against the Gram-negative bacterium Escherichia coli.

  • The PAE of this compound against S. aureus is comparable to that of ciprofloxacin.

  • Against E. coli, the PAE of this compound is within the range observed for aminoglycosides like gentamicin.

  • Notably, some beta-lactam antibiotics, such as ceftazidime, may have a minimal or even negative PAE against Gram-negative bacilli.[4][7][9]

Experimental Protocol: Determination of Post-Antibiotic Effect (Viable Count Method)

The in vitro PAE is determined by measuring the time it takes for a bacterial culture to recover and resume growth after a short exposure to an antimicrobial agent. The viable count method is a commonly accepted, albeit labor-intensive, procedure for this determination.[13]

Materials:

  • Bacterial strain in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound and comparator agents

  • Phosphate-buffered saline (PBS) for washing

  • Sterile test tubes and pipettes

  • Incubator at 37°C

  • Spectrophotometer

  • Apparatus for viable cell counting (e.g., agar plates, automated colony counter)

Procedure:

  • Inoculum Preparation: A bacterial culture is grown to the logarithmic phase (approximately 10⁸ CFU/mL). The culture is then diluted to a standardized inoculum of approximately 10⁶ CFU/mL in pre-warmed growth medium.

  • Antibiotic Exposure: The bacterial suspension is divided into test and control tubes. The test cultures are exposed to the antibacterial agent at a specified concentration (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours) at 37°C. The control culture is incubated under the same conditions without the antibiotic.

  • Antibiotic Removal: After the exposure period, the antibiotic must be effectively removed to allow for the observation of regrowth. This is typically achieved by one of the following methods:

    • Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed medium to reduce the antibiotic concentration to a sub-inhibitory level.

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with PBS before being resuspended in fresh medium.[13]

    • Filtration: The bacterial suspension is passed through a filter that retains the bacteria, which are then washed and resuspended in fresh medium.[8]

  • Regrowth Monitoring: Immediately after antibiotic removal (time zero), and at regular intervals thereafter (e.g., every hour), samples are taken from both the test and control cultures for viable cell counting (colony-forming units per milliliter, CFU/mL).

  • PAE Calculation: The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.[3]

    • C is the time required for the viable count in the untreated control culture to increase by 1 log₁₀.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of the post-antibiotic effect using the viable count method.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring & Calculation start Start culture Bacterial Culture in Log Phase start->culture inoculum Standardize Inoculum (e.g., 10^6 CFU/mL) culture->inoculum split Divide into Test and Control inoculum->split expose Expose Test Culture to Antibiotic (e.g., 10x MIC for 2h) split->expose control Incubate Control without Antibiotic split->control remove Remove Antibiotic (Dilution/Centrifugation/Filtration) expose->remove monitor Monitor Regrowth (Viable Counts at Intervals) control->monitor remove->monitor calculate Calculate PAE (T - C) monitor->calculate end End calculate->end

Caption: Experimental workflow for determining the post-antibiotic effect.

References

Safety Operating Guide

Personal protective equipment for handling Antibacterial agent 195

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Antibacterial Agent 195

Disclaimer: This document provides essential guidance on the safe handling and disposal of this compound based on general laboratory safety protocols for potent antibacterial compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before commencing any work with this agent.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these protocols is crucial for personnel safety and to prevent environmental contamination.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent antibacterial agents.[1][2] The following PPE is mandatory when handling this compound in powder or solution form:

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be worn at all times in the laboratory to protect from splashes.[2]
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. For prolonged handling or when working with higher concentrations, consider double-gloving.
Body Protection Laboratory CoatA dedicated lab coat should be worn to protect skin and clothing.[2]
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powdered form of the agent to prevent inhalation.

Operational Plan: Safe Handling of this compound

A systematic approach to handling ensures minimal risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: Conduct all handling of powdered this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risks.

  • Decontamination: Before and after handling, decontaminate the work surface with an appropriate disinfectant.

  • Weighing:

    • Use a dedicated, calibrated analytical balance.

    • Tare the balance with a clean weigh boat or paper.

    • Carefully transfer the desired amount of the powdered agent using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after weighing.

  • Documentation: Record the weighed amount, date, and user in a dedicated laboratory notebook.

Dissolution and Use
  • Solvent Addition: Add the appropriate solvent to the weighed powder in a suitable container (e.g., sterile conical tube or glass vial) within the fume hood.

  • Mixing: Ensure the container is securely capped before mixing or vortexing to achieve complete dissolution.

  • Labeling: Clearly label the solution with the agent name, concentration, solvent, date of preparation, and user's initials.

  • Experimental Use: When using the agent in experiments, employ aseptic techniques to prevent contamination of the stock solution and the experiment itself.

Disposal Plan: Managing this compound Waste

Proper disposal of antibacterial waste is critical to prevent the development of antibiotic-resistant microorganisms and environmental contamination.[3]

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) Place in a designated biohazard waste bag for incineration.[4]
Liquid Waste (e.g., unused stock solutions, treated media) Collect in a clearly labeled, sealed waste container. Treat as hazardous chemical waste and dispose of according to your institution's environmental health and safety guidelines.[3][5] Do not pour down the drain.[3]
Sharps (e.g., contaminated needles, serological pipettes) Dispose of immediately in a designated sharps container.[6]

Quantitative Data: Antimicrobial Activity of this compound

This compound is a potent antibiotic derived from Matrine.[7][8] It demonstrates activity against a range of microorganisms.

Organism TypeSpeciesMinimum Inhibitory Concentration (MIC)
Gram-positive bacterium S. aureus0.021 mg/mL[7][8]
P. acnes0.030 mg/mL[7][8]
Gram-negative bacterium E. coli0.092 mg/mL[7][8]
C. albicans0.379 mg/mL[7][8]
Fungus 2.806 mg/mL[7][8]

Experimental Protocols

Detailed experimental protocols for assessing the antimicrobial activity of agents like this compound typically involve the following methods.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test microorganism from an agar plate.

    • Inoculate into a sterile broth medium and incubate until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth.

  • Preparation of Antibacterial Agent Dilutions:

    • Perform a serial two-fold dilution of this compound in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibacterial agent dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Don PPE fume_hood Work in Fume Hood prep_start->fume_hood weigh Weigh Powder fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve use_exp Use in Experiment dissolve->use_exp solid_waste Solid Waste (Biohazard Bag) use_exp->solid_waste liquid_waste Liquid Waste (Hazardous Waste Container) use_exp->liquid_waste sharps_waste Sharps Waste (Sharps Container) use_exp->sharps_waste

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.